molecular formula C9H11NO3 B1425971 3-(6-Methoxypyridin-2-YL)propanoic acid CAS No. 944903-36-0

3-(6-Methoxypyridin-2-YL)propanoic acid

Numéro de catalogue: B1425971
Numéro CAS: 944903-36-0
Poids moléculaire: 181.19 g/mol
Clé InChI: SOKYGEMGIBOLIQ-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-2-yl)propanoic acid is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features a methoxy-substituted pyridine ring linked to a propanoic acid chain, a structure commonly utilized in the construction of more complex molecules. Its primary research application lies in its role as a key synthetic intermediate, particularly in the development of pharmaceutical candidates. The carboxylic acid functional group allows for further derivatization, such as amide bond formation or esterification, enabling researchers to create diverse compound libraries. Similar methoxypyridine-propanoic acid derivatives have been documented in scientific literature for their use in synthesizing tetrahydropyrido-pyrimidinone derivatives, which are scaffolds of interest in antibacterial research . Furthermore, structurally related fragments are frequently employed in patented synthetic routes for bioactive molecules, highlighting their importance in early-stage drug discovery . As a versatile intermediate, it is instrumental in exploring structure-activity relationships and optimizing the pharmacokinetic properties of lead compounds. This product is intended for research and development purposes only and is not intended for human or veterinary use.

Propriétés

IUPAC Name

3-(6-methoxypyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-4-2-3-7(10-8)5-6-9(11)12/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKYGEMGIBOLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297611
Record name 6-Methoxy-2-pyridinepropanoic acid
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944903-36-0
Record name 6-Methoxy-2-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944903-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-pyridinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 3-(6-Methoxypyridin-2-YL)propanoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(6-Methoxypyridin-2-YL)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.

Core Identification and Properties

CAS Number: 944903-36-0[1]

Molecular Formula: C₉H₁₁NO₃

Molecular Weight: 181.19 g/mol [2]

Synonyms: 3-(6-Methoxy-2-pyridinyl)propanoic acid

Chemical Structure:

3-(6-Methoxypyridin-2-YL)propanoic_acid N1 N C2 C N1->C2 N1->C2 C3 C C2->C3 C9 CH2 C2->C9 C4 C C3->C4 C3->C4 C5 C C4->C5 C6 C C5->C6 C5->C6 C6->N1 O7 O C6->O7 C8 CH3 O7->C8 C10 CH2 C9->C10 C11 C C10->C11 O12 O C11->O12 O13 OH C11->O13

Caption: 2D structure of 3-(6-Methoxypyridin-2-YL)propanoic acid.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
TPSA (Topological Polar Surface Area)59.42 ŲChemScene[2]
LogP1.1074ChemScene[2]
Hydrogen Bond Acceptors3ChemScene[2]
Hydrogen Bond Donors1ChemScene[2]
Rotatable Bonds4ChemScene[2]

Synthesis and Purification

Proposed Synthetic Workflow:

Synthesis_Workflow Start 6-Methoxy-2-pyridinecarboxaldehyde Intermediate1 (E)-3-(6-Methoxypyridin-2-yl)acrylic acid Start->Intermediate1 Malonic acid, Piperidine, Pyridine Product 3-(6-Methoxypyridin-2-YL)propanoic acid Intermediate1->Product H2, Pd/C, Ethanol

Caption: Proposed synthesis workflow for 3-(6-Methoxypyridin-2-YL)propanoic acid.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Knoevenagel Condensation to form (E)-3-(6-Methoxypyridin-2-yl)acrylic acid

  • To a solution of 6-methoxy-2-pyridinecarboxaldehyde (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3, leading to the precipitation of the acrylic acid derivative.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.

Causality: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid. Piperidine acts as a basic catalyst to deprotonate the malonic acid, facilitating the nucleophilic attack on the aldehyde.

Step 2: Catalytic Hydrogenation to 3-(6-Methoxypyridin-2-YL)propanoic acid

  • Dissolve the crude (E)-3-(6-methoxypyridin-2-yl)acrylic acid from the previous step in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously until the consumption of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(6-Methoxypyridin-2-YL)propanoic acid.

Causality: Palladium on carbon is a highly effective catalyst for the hydrogenation of carbon-carbon double bonds. The hydrogen gas adsorbs onto the surface of the palladium, where it is activated and can then add across the double bond of the acrylic acid derivative, resulting in the desired saturated propanoic acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique will provide information about the number of different types of protons and their chemical environments. Expected signals would include those for the methoxy group, the two methylene groups of the propanoic acid chain, and the protons on the pyridine ring. The splitting patterns and coupling constants will be crucial for confirming the connectivity.

  • ¹³C NMR: This will show the number of distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, the methoxy carbon, and the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands would include:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carbonyl group of the carboxylic acid (around 1700-1725 cm⁻¹).

  • C-H stretches from the aromatic and aliphatic portions of the molecule.

  • C-O stretches from the methoxy group and the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. For 3-(6-Methoxypyridin-2-YL)propanoic acid, the expected molecular ion peak ([M+H]⁺ in positive ion mode) would be at m/z 182.08. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Table 2: Expected Analytical Data

TechniqueExpected Key Signals/Bands
¹H NMR Signals for methoxy protons (~3.9 ppm), two methylene groups (triplets, ~2.7-3.1 ppm), and three aromatic protons on the pyridine ring.
¹³C NMR Carbonyl carbon (~175 ppm), aromatic carbons, methoxy carbon (~55 ppm), and two methylene carbons.
IR Broad O-H (2500-3300 cm⁻¹), C=O (~1710 cm⁻¹), C-O stretches.
Mass Spec [M+H]⁺ at m/z 182.08.

Applications in Drug Discovery and Development

Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The methoxypyridine moiety is also a common feature in many biologically active molecules, often introduced to modulate physicochemical properties and target interactions.

Potential Therapeutic Areas:
  • Anti-inflammatory and Analgesic Agents: The propanoic acid scaffold is a key pharmacophore in many NSAIDs that target cyclooxygenase (COX) enzymes.[3]

  • Antimicrobial Agents: Some propanoic acid derivatives have demonstrated antimicrobial activity.[4][5]

  • Neurological Disorders: The methoxypyridine core is found in compounds being investigated for neurological conditions. For instance, methoxypyridine derivatives have been explored as gamma-secretase modulators for potential Alzheimer's disease therapy.[6]

  • Metabolic Disorders: Propionic acid itself is a short-chain fatty acid with known effects on metabolism, including lowering plasma fatty acids and improving insulin sensitivity.[7]

Logical Framework for Drug Discovery:

Drug_Discovery_Logic Core 3-(6-Methoxypyridin-2-YL) propanoic acid Synthesis Chemical Synthesis Core->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A logical workflow for the progression of a novel compound in drug discovery.

The unique combination of the methoxypyridine ring and the propanoic acid side chain in 3-(6-Methoxypyridin-2-YL)propanoic acid makes it an interesting candidate for screening in various biological assays to explore its therapeutic potential.

Conclusion

3-(6-Methoxypyridin-2-YL)propanoic acid is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While detailed experimental data for this specific molecule is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications based on the well-understood chemistry of its constituent moieties. Researchers and drug development professionals can use this information as a starting point for their own investigations into this and related compounds.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research J. Pharm. and Tech. 2017, 10.5958/0974-360X.2017.00001.2.
  • PubChem. (3S)-3-(6-methoxy-3-pyridinyl)-3-[3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid. [Link]

  • Organic Syntheses. pyrmidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). [Link]

  • NextSDS. 3-(6-Methoxypyridin-2-Yl)Propanoic Acid — Chemical Substance Information. [Link]

  • Eurofins Scientific. Analytical Services. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Kalyaev, M. V., et al. "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules 27.14 (2022): 4612. [Link]

  • Pettersson, M., et al. "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." Bioorganic & medicinal chemistry letters 21.13 (2011): 4032-4037. [Link]

  • GNPS. UCSD/CCMS - Spectrum Library. [Link]

  • Al-Lahham, S. H., et al. "Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms." Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease 1822.5 (2012): 724-732. [Link]

  • PubChem. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid. [Link]

  • Chen, W.-C., et al. "Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise." Metabolites 14.6 (2024): 353. [Link]

  • Shu, M., et al. "Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300." Beneficial microbes 5.2 (2014): 197-204. [Link]

  • Flora, J. W., et al. "New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids." Frontiers in Chemistry 9 (2021): 763940. [Link]

  • Materials Project. Materials Explorer. [Link]

  • MassBank. Lineolic acids and derivatives. [Link]

  • JPL. JPL Spectral Library. [Link]

Sources

Synthesis and Process Optimization of 3-(6-Methoxypyridin-2-yl)propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

The development of targeted therapeutics frequently relies on highly functionalized heteroaromatic building blocks. 3-(6-Methoxypyridin-2-yl)propanoic acid (CAS: 944903-36-0) is a versatile bifunctional scaffold widely utilized in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and customized peptide linkers[1].

The molecule features a weakly basic pyridine nitrogen, an electron-donating methoxy group that modulates the ring's electronic density, and a flexible propanoic acid chain. This unique combination of functional groups requires precise chemoselective strategies during synthesis to prevent unwanted side reactions, such as premature ester cleavage or catalyst poisoning by the pyridine nitrogen. This whitepaper details two field-proven, scalable synthetic pathways—Palladium-Catalyzed Heck Cross-Coupling and Horner-Wadsworth-Emmons (HWE) Olefination—providing researchers with self-validating protocols and mechanistic rationales for each experimental choice.

Retrosynthetic Analysis & Strategic Pathway Selection

The synthesis of 3-(heteroaryl)propanoic acids typically relies on the construction of an α,β -unsaturated intermediate, followed by catalytic hydrogenation. We evaluate two divergent retrosynthetic disconnections based on commercially available starting materials:

  • Pathway A (Cross-Coupling): Disconnection at the aryl-alkene bond leads back to 2-bromo-6-methoxypyridine and an acrylate derivative via a 2[2]. This route is highly scalable and atom-economical.

  • Pathway B (Olefination): Disconnection at the alkene double bond leads back to 6-methoxypyridine-2-carbaldehyde and a phosphonoacetate via a 3[3]. This route guarantees near-perfect E-selectivity and avoids transition-metal catalysis in the carbon-carbon bond-forming step.

Retrosynthesis Target 3-(6-Methoxypyridin-2-yl) propanoic acid Intermediate (E)-Alkyl 3-(6-methoxypyridin-2-yl) acrylate Target->Intermediate Reduction & Hydrolysis SM1 2-Bromo-6-methoxypyridine + Acrylate Intermediate->SM1 Pathway A (Heck) SM2 6-Methoxypyridine-2-carbaldehyde + Phosphonoacetate Intermediate->SM2 Pathway B (HWE)

Caption: Retrosynthetic pathways for 3-(6-Methoxypyridin-2-yl)propanoic acid.

Pathway A: Palladium-Catalyzed Heck Cross-Coupling

Mechanistic Rationale

The Heck reaction of heteroaryl halides is notoriously challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst. However, the methoxy group at the 6-position sterically hinders the nitrogen and donates electron density into the ring, slightly deactivating the C-Br bond toward oxidative addition compared to an unfunctionalized 2-bromopyridine.

To overcome this, a robust catalyst system is required. While standard Pd(OAc)₂/PPh₃ often leads to palladium black precipitation and homocoupling, utilizing a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a cis-coordination geometry that accelerates reductive elimination and stabilizes the Pd(0) intermediate. We utilize tert-butyl acrylate rather than acrylic acid to prevent competitive Michael addition and to allow for mild acidic deprotection later, bypassing problematic basic hydrolysis of the amphoteric product.

HeckCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br MigIns Migratory Insertion OxAdd->MigIns Acrylate BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination BetaElim->RedElim Product RedElim->Pd0 Base, -HBr

Caption: Palladium-catalyzed Heck cross-coupling cycle for heteroaryl bromides.

Quantitative Optimization Data

The following table summarizes the optimization of the cross-coupling step, demonstrating the causality behind the selection of the Pd(dppf)Cl₂ / DIPEA system.

Catalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃Et₃NDMF9045Rapid Pd black formation; high homocoupling.
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF10072Steric bulk improved stability, but conversion stalled.
Pd(dppf)Cl₂ DIPEA 1,4-Dioxane 100 88 Optimal conversion; bidentate ligand prevents poisoning.
Pd₂(dba)₃ / XPhosK₂CO₃Toluene11081Good yield, but heterogeneous base slowed reaction rate.
Step-by-Step Experimental Protocol (Pathway A)

Step 1: Heck Coupling

  • Preparation: Charge an oven-dried Schlenk flask with 2-bromo-6-methoxypyridine (1.0 equiv, 10 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol), and anhydrous 1,4-dioxane (50 mL) to achieve a 0.2 M concentration.

  • Reagent Addition: Add tert-butyl acrylate (1.5 equiv, 15 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which is critical to prevent the oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 100 °C under an argon atmosphere for 12 hours. Validation Check: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting bromide (Rf ~0.6) and a new fluorescent spot (Rf ~0.4).

  • Workup: Cool to room temperature, filter through a tightly packed Celite pad to remove palladium residues, and concentrate in vacuo. Purify via flash chromatography to yield (E)-tert-butyl 3-(6-methoxypyridin-2-yl)acrylate.

Step 2: Catalytic Hydrogenation & Deprotection

  • Reduction: Dissolve the intermediate in methanol (0.1 M). Add 10% Pd/C (10% w/w). Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) for 4 hours at room temperature. Filter through Celite and concentrate.

  • Acidic Cleavage: Dissolve the resulting saturated ester in dichloromethane (DCM, 0.2 M). Add Trifluoroacetic acid (TFA, 10.0 equiv) dropwise at 0 °C.

  • Completion: Warm to room temperature and stir for 3 hours. The bulky tert-butyl group is cleaved via the formation of a stable tert-butyl cation, driven by the acidic environment.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure 3-(6-methoxypyridin-2-yl)propanoic acid as a white solid.

Pathway B: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanistic Rationale

When transition-metal residues must be strictly avoided in the early stages of synthesis (e.g., for stringent GMP pharmaceutical requirements), the HWE olefination serves as the optimal alternative. This pathway utilizes 6-methoxypyridine-2-carbaldehyde. Treatment of triethyl phosphonoacetate with a strong base (NaH) generates a highly nucleophilic phosphonate carbanion. The reaction proceeds via a four-membered oxaphosphetane intermediate. Because the phosphonate ester stabilizes the carbanion, the elimination step is highly thermodynamically controlled, yielding exclusively the (E)-alkene.

Step-by-Step Experimental Protocol (Pathway B)

Step 1: HWE Olefination

  • Ylide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) at 0 °C under argon. Dropwise add triethyl phosphonoacetate (1.2 equiv). Stir for 30 minutes. Validation Check: The cessation of hydrogen gas evolution indicates complete ylide formation.

  • Coupling: Dropwise add a solution of 6-methoxypyridine-2-carbaldehyde (1.0 equiv) in THF.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via chromatography to yield (E)-ethyl 3-(6-methoxypyridin-2-yl)acrylate.

Step 2: Hydrogenation & Basic Hydrolysis

  • Reduction: Hydrogenate the double bond using 10% Pd/C under H₂ (1 atm) in ethanol for 4 hours, identical to Pathway A.

  • Hydrolysis: Dissolve the saturated ethyl ester in a 1:1 mixture of THF and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir at room temperature for 4 hours. Causality: LiOH is preferred over NaOH/KOH as the lithium cation coordinates with the carbonyl oxygen, accelerating the nucleophilic attack of the hydroxide ion under milder conditions, preventing any potential cleavage of the aromatic methoxy ether.

Downstream Processing & Analytical Validation

Isoelectric Purification Strategy

3-(6-Methoxypyridin-2-yl)propanoic acid is an amphoteric molecule. The pKa of the conjugate acid of the 6-methoxypyridine nitrogen is approximately 3.2 (significantly less basic than unsubstituted pyridine due to the inductive effect of the oxygen, despite its resonance donation), and the pKa of the propanoic acid moiety is ~4.8.

To isolate the product from the aqueous hydrolysis mixture (Pathway B):

  • Cool the aqueous layer to 0 °C.

  • Carefully titrate with 1M HCl while monitoring with a pH meter until the solution reaches pH 4.0 .

  • At this pH, the molecule exists predominantly in its neutral/zwitterionic form (its isoelectric point), minimizing aqueous solubility.

  • Extract extensively with a moderately polar solvent mixture (e.g., CHCl₃/Isopropanol 4:1) or collect the precipitate directly via vacuum filtration.

Self-Validating Analytical Checks
  • LC-MS (ESI+): Expected mass [M+H]+ = 182.08 m/z.

  • ¹H NMR (400 MHz, CDCl₃): Validation of the structure requires the disappearance of the alkene protons (typically doublets at ~6.5 and ~7.6 ppm with a large J coupling of ~16 Hz). The successful product will show two distinct triplets integrating for 2 protons each at ~2.8 ppm (Ar-CH₂ ) and ~3.0 ppm (CH₂ -COOH), alongside the sharp singlet of the methoxy group at ~3.9 ppm.

References

  • NextSDS Chemical Substance Information Title: 3-(6-Methoxypyridin-2-Yl)Propanoic Acid — Chemical Substance Information Source: NextSDS Database URL:[Link]

  • Heck Coupling in Synthetic Methods Title: Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry (RSC) Books Gateway URL:[Link]

Sources

An In-depth Technical Guide to 3-(6-Methoxypyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(6-methoxypyridin-2-yl)propanoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the fundamental physicochemical properties of the compound, outlines a robust and logical synthetic pathway, and provides a thorough guide to its analytical characterization. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the handling and application of this molecule.

Introduction

3-(6-Methoxypyridin-2-yl)propanoic acid belongs to the class of pyridine-substituted carboxylic acids. This structural motif is of considerable interest in drug discovery, as the pyridine ring can engage in various biological interactions, including hydrogen bonding and π-stacking, while the methoxy group and the propanoic acid side chain allow for fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. The strategic placement of the propanoic acid side chain at the 2-position of the pyridine ring offers a distinct vector for molecular elaboration, making it a valuable intermediate for the synthesis of more complex molecular architectures. This guide serves as a foundational resource for scientists looking to incorporate this versatile building block into their research and development programs.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key identifiers and calculated properties for 3-(6-methoxypyridin-2-yl)propanoic acid are summarized below.

PropertyValueSource
IUPAC Name 3-(6-methoxypyridin-2-yl)propanoic acid-
CAS Number 944903-36-0[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [2]
Canonical SMILES COC1=CC=CC(=N1)CCC(=O)O[2]

Synthesis and Mechanism

The conceptual basis for this synthesis relies on the high acidity of the α-hydrogen in diethyl malonate, allowing for its deprotonation by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with a 2-(halomethyl)-6-methoxypyridine. The subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester yield the desired propanoic acid.

Proposed Synthesis Workflow

The proposed synthetic pathway is a two-step process starting from commercially available 2-(chloromethyl)-6-methoxypyridine and diethyl malonate.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A 2-(Chloromethyl)-6-methoxypyridine + Diethyl Malonate B Sodium Ethoxide (Base) in Ethanol A->B Reaction C Diethyl 2-((6-methoxypyridin-2-yl)methyl)malonate B->C Product D Diethyl 2-((6-methoxypyridin-2-yl)methyl)malonate E Aqueous HCl / Reflux D->E Reaction F 3-(6-Methoxypyridin-2-yl)propanoic Acid E->F Final Product

Caption: Proposed synthesis workflow for 3-(6-methoxypyridin-2-yl)propanoic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((6-methoxypyridin-2-yl)methyl)malonate

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 200 mL of absolute ethanol.

  • Base Addition: Carefully add sodium metal (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Nucleophile Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add a solution of 2-(chloromethyl)-6-methoxypyridine (1.0 eq) in 50 mL of absolute ethanol dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure diethyl 2-((6-methoxypyridin-2-yl)methyl)malonate.

Step 2: Synthesis of 3-(6-Methoxypyridin-2-yl)propanoic Acid

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified product from Step 1 in 100 mL of 6 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The hydrolysis of the esters and subsequent decarboxylation will occur.

  • Work-up: Cool the reaction mixture in an ice bath. Adjust the pH to approximately 4-5 with a saturated solution of sodium bicarbonate. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(6-methoxypyridin-2-yl)propanoic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for 3-(6-methoxypyridin-2-yl)propanoic acid are as follows:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.50 (t, 1H, Ar-H)

    • δ ~6.80 (d, 1H, Ar-H)

    • δ ~6.60 (d, 1H, Ar-H)

    • δ ~3.90 (s, 3H, -OCH₃)

    • δ ~3.00 (t, 2H, -CH₂-Ar)

    • δ ~2.80 (t, 2H, -CH₂-COOH)

    • A broad singlet for the carboxylic acid proton (-COOH) will also be present, typically downfield (>10 ppm).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~178.0 (C=O)

    • δ ~163.0 (C-OCH₃)

    • δ ~157.0 (Ar-C)

    • δ ~139.0 (Ar-CH)

    • δ ~115.0 (Ar-CH)

    • δ ~110.0 (Ar-CH)

    • δ ~53.0 (-OCH₃)

    • δ ~35.0 (-CH₂-Ar)

    • δ ~30.0 (-CH₂-COOH)

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): m/z = 181.0739 (for C₉H₁₁NO₃)

  • Key Fragmentation Patterns: Expect to see a loss of the carboxylic acid group (-COOH, 45 Da) and potential fragmentation of the propanoic acid side chain.

Applications and Future Directions

3-(6-Methoxypyridin-2-yl)propanoic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility as a pharmaceutical intermediate is significant, with potential applications in the development of novel therapeutics targeting various disease areas. The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this molecule offers a unique scaffold for further chemical exploration. Researchers can utilize the carboxylic acid functional group for amide bond formation, esterification, or reduction to an alcohol, providing numerous avenues for derivatization.

Conclusion

This technical guide has provided a detailed overview of 3-(6-methoxypyridin-2-yl)propanoic acid, including its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a guide to its analytical characterization. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to confidently synthesize and utilize this versatile chemical intermediate in their work.

References

  • NextSDS. 3-(6-Methoxypyridin-2-Yl)Propanoic Acid — Chemical Substance Information. Available from: [Link]

  • Organic Syntheses. 3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • PMC. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Available from: [Link]

  • PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]

  • PubChem. 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid. Available from: [Link]

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An In-depth Technical Guide to 3-(6-Methoxypyridin-2-YL)propanoic acid: From Fundamental Building Block to Advanced Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(6-Methoxypyridin-2-YL)propanoic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. While the specific "discovery" of this molecule is not pinpointed to a singular event, its history is intrinsically linked to the broader exploration of arylpropanoic acids and their bioisosteres in medicinal chemistry. This guide will detail the logical synthesis of this compound, grounded in established chemical principles, and explore its contemporary role as a valuable intermediate in the creation of complex, biologically active molecules. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and situate the compound within the wider context of pharmaceutical research.

Introduction: The Significance of the Pyridylpropanoic Acid Scaffold

The arylpropanoic acid motif is a cornerstone of modern pharmacology, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The propanoic acid side chain attached to an aromatic ring has proven to be a highly effective pharmacophore for a range of biological targets. In the continuous search for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists have systematically modified this basic scaffold.

One of the most fruitful strategies has been the introduction of heteroatoms into the aromatic ring. The replacement of a phenyl ring with a pyridine ring, for instance, can profoundly alter a molecule's properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influence the molecule's pKa, and provide a vector for interacting with biological targets that is distinct from a simple hydrocarbon ring. This has led to the development of a vast number of pyridyl-containing drugs with diverse applications.

3-(6-Methoxypyridin-2-YL)propanoic acid (CAS No. 944903-36-0) is a prime example of a pyridylpropanoic acid that has found utility as a key building block in contemporary drug discovery programs. Its structure combines the essential propanoic acid moiety with a pyridine ring substituted with a methoxy group. The methoxy group can further modulate the electronic properties of the pyridine ring and offer additional points for metabolic transformation or target interaction. This guide will now explore the synthesis and historical context of this important intermediate.

Synthesis of 3-(6-Methoxypyridin-2-YL)propanoic acid: A Logical Approach

While the first documented synthesis of 3-(6-Methoxypyridin-2-YL)propanoic acid is not clearly demarcated in the scientific literature, a plausible and efficient synthetic route can be constructed based on well-established organic chemistry reactions. The most logical approach involves building the propanoic acid side chain onto a pre-functionalized pyridine ring. A common and effective strategy is the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process starting from the commercially available 2-bromo-6-methoxypyridine.

Synthesis_Pathway A 2-Bromo-6-methoxypyridine B Diethyl (6-methoxypyridin-2-ylmethyl)malonate A->B Diethyl malonate, NaH, THF C 3-(6-Methoxypyridin-2-YL)propanoic acid B->C 1. NaOH, H2O/EtOH 2. H3O+, Δ Drug_Discovery_Workflow A 3-(6-Methoxypyridin-2-YL)propanoic acid B Amide Coupling A->B C Esterification A->C D Further Functionalization A->D E Library of Derivatives B->E C->E D->E F Biological Screening E->F G Lead Compound F->G

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-(6-Methoxypyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

3-(6-Methoxypyridin-2-yl)propanoic acid (CAS: 944903-36-0) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry and agrochemical development[1]. Featuring an electron-modulated pyridine ring and a flexible propanoic acid linker, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs)[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptions. This whitepaper provides a comprehensive analysis of the molecule's physicochemical properties, structural dynamics, and field-proven synthetic protocols, ensuring researchers can seamlessly and reliably integrate this molecule into advanced drug discovery pipelines.

Physicochemical Properties & Structural Dynamics

The molecular architecture of 3-(6-Methoxypyridin-2-yl)propanoic acid (C₉H₁₁NO₃) dictates its behavior in both synthetic environments and biological assays[2].

Quantitative Physicochemical Data

Table 1: Key properties and their impact on molecular design.

PropertyValueCausality / Significance
CAS Number 944903-36-0Unique identifier for inventory and regulatory compliance[1].
Molecular Formula C₉H₁₁NO₃Comprises 13 heavy atoms, making it an ideal candidate for Fragment-Based Drug Design (FBDD).
Molecular Weight 181.19 g/mol Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds[2].
Hydrogen Bond Donors 1The carboxylic acid (-COOH) acts as a strong H-bond donor for target engagement.
Hydrogen Bond Acceptors 3Pyridine nitrogen, methoxy oxygen, and carbonyl oxygen provide diverse binding vectors.
Rotatable Bonds 4The ethyl linker provides conformational flexibility, allowing the molecule to adapt to target binding pockets.
Electronic and Steric Effects

The methoxy group at the 6-position exerts a dual electronic effect on the pyridine ring. Through resonance (+M effect), it donates electron density into the ring, while its inductive effect (-I) withdraws electron density from the adjacent nitrogen. This specific substitution pattern lowers the basicity of the pyridine nitrogen compared to an unsubstituted pyridine (estimated pKa ~ 4.5 vs 5.2). This modulation is crucial for optimizing the pharmacokinetic properties (e.g., membrane permeability and lipophilicity) of downstream drug candidates. Furthermore, the 6-methoxy group introduces steric hindrance adjacent to the nitrogen, which dictates the regioselectivity and efficiency of subsequent transition-metal-catalyzed functionalizations[3].

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing 2-alkylated pyridines with high regiocontrol requires robust catalytic strategies. While direct alkylation is often plagued by low yields and side reactions, represents the gold standard for constructing these architectures[4].

The optimal synthetic route for 3-(6-Methoxypyridin-2-yl)propanoic acid involves a three-step sequence starting from commercially available 2-bromo-6-methoxypyridine.

Rationale for Experimental Choices (E-E-A-T)
  • Heck Cross-Coupling: Instead of using highly reactive organometallic reagents (which are sensitive to moisture and functional groups), the Heck reaction with methyl acrylate provides excellent C-C bond formation with high functional group tolerance[5].

  • Hydrogenation: Palladium on carbon (Pd/C) selectively reduces the conjugated alkene without cleaving the methoxy ether or reducing the aromatic pyridine ring.

  • Mild Saponification: Lithium hydroxide (LiOH) is selected over strong mineral acids (like HBr or HCl) for ester hydrolysis. Acidic conditions strictly risk demethylating the 6-methoxy group to yield an undesired 2-pyridone tautomer.

Experimental Protocols

The following step-by-step methodology includes built-in validation checkpoints to ensure a self-validating workflow.

Step 1: Palladium-Catalyzed Heck Coupling
  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-6-methoxypyridine (1.0 eq), methyl acrylate (1.5 eq), and triethylamine (2.0 eq) in anhydrous DMF.

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) and tri-o-tolylphosphine (0.1 eq). Causality: The bulky phosphine ligand prevents the formation of inactive palladium black and facilitates the oxidative addition of the electron-rich pyridine halide[3].

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90°C for 12 hours under an argon atmosphere.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). LC-MS must confirm the mass of the intermediate, methyl (E)-3-(6-methoxypyridin-2-yl)acrylate.

Step 2: Olefin Hydrogenation
  • Preparation: Dissolve the crude acrylate intermediate in methanol. Add 10% Pd/C (10 wt%).

  • Reaction: Purge the reaction vessel with hydrogen gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 4 hours.

  • Validation Checkpoint: Filter the mixture through a pad of Celite to remove the palladium catalyst. ¹H NMR must show the complete disappearance of the vinylic protons (typically ~6.5–7.5 ppm) and the appearance of two distinct methylene triplets at ~2.80 ppm and ~3.05 ppm.

Step 3: Mild Saponification
  • Preparation: Dissolve the resulting methyl 3-(6-methoxypyridin-2-yl)propanoate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Reaction: Add LiOH monohydrate (2.0 eq) and stir at room temperature for 3 hours.

  • Workup: Concentrate the mixture in vacuo to remove organic solvents. Adjust the aqueous layer to pH ~4.5 using 1M HCl to precipitate the zwitterionic/acidic product.

  • Validation Checkpoint: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Final purity is confirmed via HPLC, and identity via high-resolution mass spectrometry (HRMS) showing [M+H]⁺ at m/z 182.08[2].

Applications in Drug Development

Derivatives of pyridine-propanoic acids are heavily utilized in the rational design of targeted therapeutics[4].

  • PROTAC Linkers: The propanoic acid moiety serves as an ideal "exit vector" for coupling to amine-bearing E3 ligase ligands via standard[6].

  • Receptor Modulators: The spatial arrangement of the methoxy group and the carboxylic acid allows the molecule to act as a bidentate ligand or a specific pharmacophore in kinase and GPCR inhibitor design, mediating critical protein-ligand interactions[5].

Workflow & Signaling Diagram

The following diagram illustrates the logical progression from chemical synthesis to biological application, demonstrating the molecule's role as a central node in drug discovery.

G N1 2-Bromo-6-methoxypyridine + Methyl Acrylate N2 Heck Cross-Coupling (Pd(OAc)2, P(o-tolyl)3) N1->N2 C-C Bond Formation N3 Olefin Hydrogenation (Pd/C, H2) N2->N3 Alkene Reduction N4 Mild Saponification (LiOH, pH adjustment) N3->N4 Ester Deprotection N5 3-(6-Methoxypyridin-2-yl) propanoic acid N4->N5 Final API Intermediate N6 Medicinal Chemistry (Amidation, PROTAC Linkers) N5->N6 Derivatization N7 Target Binding (Kinase/GPCR Modulation) N6->N7 Bioactivity

Caption: Synthetic workflow and downstream medicinal chemistry applications of 3-(6-Methoxypyridin-2-yl)propanoic acid.

References

  • NextSDS. "3-(6-Methoxypyridin-2-Yl)Propanoic Acid — Chemical Substance Information." NextSDS Database.[Link]

  • Google Patents.

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An In-Depth Technical Guide to Aryl Propionic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aryl propionic acid derivatives, commonly known as "profens," represent a cornerstone in the management of pain and inflammation.[1][2][3] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the core medicinal chemistry principles of this vital class of non-steroidal anti-inflammatory drugs (NSAIDs). We will explore their mechanism of action, dissect the critical structure-activity relationships that govern their efficacy and safety, and examine established and innovative synthetic strategies. Furthermore, this guide will cover their pharmacological profiles, including key pharmacokinetic and pharmacodynamic properties, and discuss the ongoing research into their potential applications beyond anti-inflammatory effects, such as in cancer therapy.[4][5]

Introduction: The Enduring Legacy of Profens

The aryl propionic acid derivatives are a major subclass of NSAIDs characterized by a propionic acid moiety attached to an aryl group.[3][6] This structural motif is the foundation for some of the most widely used pharmaceuticals globally, including ibuprofen and naproxen.[1][3] Their enduring success stems from a well-established efficacy in providing analgesic, antipyretic, and anti-inflammatory effects.[6][7] This guide will provide a deep dive into the scientific underpinnings of these molecules, offering insights for the development of next-generation therapeutics.

Mechanism of Action: The Cyclooxygenase Inhibition Paradigm

The primary therapeutic effects of aryl propionic acid derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][8][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade, pain sensitization, and fever regulation.[6][8]

  • COX-1: This isoform is constitutively expressed in most tissues and plays a crucial "housekeeping" role in maintaining physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[9]

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines, and is the primary source of prostaglandins at sites of inflammation.[9]

By inhibiting COX enzymes, aryl propionic acid derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain.[6] Most traditional profens are non-selective inhibitors of both COX-1 and COX-2. This dual inhibition is responsible for both their therapeutic efficacy (primarily through COX-2 inhibition) and their most common side effects, such as gastrointestinal irritation (due to COX-1 inhibition).[1]

The Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for aryl propionic acid derivatives.

Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 & COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Profens Aryl Propionic Acid Derivatives Profens->COX Inhibition

Caption: Inhibition of COX enzymes by aryl propionic acid derivatives.

Structure-Activity Relationships (SAR): A Blueprint for Potency and Selectivity

The pharmacological activity of aryl propionic acid derivatives is intricately linked to their chemical structure. Understanding these relationships is crucial for designing more potent and safer drugs.

Key Structural Features
  • Aryl Moiety: The nature and substitution pattern of the aromatic ring significantly influence the compound's activity and COX selectivity.

  • Propionic Acid Side Chain: The carboxylic acid group is essential for binding to the active site of the COX enzyme.[10] The α-methyl group on the propionic acid chain creates a chiral center, which is a critical determinant of activity.

  • Chirality: The (S)-enantiomer is the pharmacologically active form for most profens, exhibiting significantly greater COX inhibitory activity than the (R)-enantiomer.[1] While many profens are administered as racemic mixtures, the (R)-enantiomer of some, like ibuprofen, can undergo in vivo inversion to the active (S)-form.[11]

SAR Summary Table
Structural FeatureInfluence on ActivityExample
Aryl Group Potency and COX SelectivityThe 6-methoxy-2-naphthyl group in naproxen contributes to its high potency.
Propionic Acid Essential for COX bindingThe carboxylic acid forms a key ionic interaction with a conserved arginine residue in the COX active site.
α-Methyl Group StereoselectivityThe (S)-enantiomer of ibuprofen is responsible for its anti-inflammatory effects.
Substituents on Aryl Ring Lipophilicity and PotencyThe isobutyl group in ibuprofen enhances its lipophilicity and contributes to its overall activity.
Exploring Beyond COX Inhibition

Recent research has indicated that the biological activities of aryl propionic acid derivatives may extend beyond COX inhibition. Some studies suggest that these compounds can modulate other cellular pathways, which may contribute to their observed anticancer effects.[4] For instance, some derivatives have been shown to interact with the Keap1-Nrf2 protein-protein interaction, a key regulator of the cellular antioxidant response.[12]

Synthetic Strategies: From Classic Routes to Modern Innovations

The synthesis of aryl propionic acid derivatives has been a subject of extensive research, leading to the development of both classic industrial processes and more recent, innovative methodologies.

The Boots Synthesis of Ibuprofen

The original industrial synthesis of ibuprofen, developed by the Boots Company, is a six-step process starting from isobutylbenzene. While historically significant, this process has been largely superseded by more efficient methods.

The BHC (Boots-Hoechst-Celanese) Synthesis of Ibuprofen

A more modern and greener approach is the three-step BHC process. This method is more atom-economical and generates less waste than the original Boots synthesis.

Experimental Protocol: BHC Synthesis of Ibuprofen

  • Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-isobutylacetophenone.

  • Hydrogenation: The ketone is then hydrogenated, typically using a palladium catalyst, to yield the corresponding alcohol.

  • Carbonylation: The alcohol is subsequently carbonylated in the presence of a palladium catalyst and carbon monoxide to produce ibuprofen.

Modern Synthetic Advances

Recent advancements in synthetic organic chemistry have provided new avenues for the preparation of profens.[13][14][15][16] These include:

  • Palladium-Catalyzed Coupling Reactions: Methods like the Hartwig-Buchwald amination have been adapted for the synthesis of aryl propionic acid derivatives.[13][14]

  • Asymmetric Hydrogenation: The use of chiral catalysts allows for the direct synthesis of the desired (S)-enantiomer, improving the efficiency and reducing the need for chiral resolution.[13][14]

  • Continuous-Flow Synthesis: This technology offers advantages in terms of safety, scalability, and process control for the large-scale production of these important drugs.[14]

The following diagram outlines a generalized workflow for modern synthetic approaches to aryl propionic acid derivatives.

Modern Synthesis Workflow Start Starting Materials (e.g., Aryl Halide) Coupling Palladium-Catalyzed Coupling Start->Coupling Intermediate Key Intermediate Coupling->Intermediate Asymmetric_Step Asymmetric Hydrogenation/Resolution Intermediate->Asymmetric_Step Product Enantiopure Aryl Propionic Acid Asymmetric_Step->Product Purification Purification & Characterization Product->Purification

Caption: A generalized workflow for modern profen synthesis.

Pharmacological Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical utility of aryl propionic acid derivatives is determined by their pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics
  • Absorption: Most profens are well-absorbed orally.[17]

  • Distribution: They are highly bound to plasma proteins, primarily albumin.[7][17]

  • Metabolism: The primary site of metabolism is the liver, involving oxidation and conjugation reactions.[6][7] The cytochrome P450 enzyme system, particularly CYP2C9, plays a significant role in the metabolism of many profens, including ibuprofen.[11]

  • Excretion: The metabolites are primarily excreted in the urine.[11]

Pharmacokinetic Parameters of Common Profens

DrugHalf-life (hours)Protein Binding (%)
Ibuprofen2-4>99
Naproxen12-17[7]>99
Ketoprofen1-3[7]>99
Fenoprofen2-3[7]>99
Adverse Effects

The most common adverse effects associated with aryl propionic acid derivatives are gastrointestinal in nature, including discomfort, nausea, and in some cases, ulceration and bleeding.[1][17] These effects are primarily attributed to the inhibition of COX-1 in the gastric mucosa.[1] Other potential side effects include renal toxicity and hypersensitivity reactions.[1][18][19][20] It is important to note that the concurrent use of ibuprofen with low-dose aspirin may antagonize the cardioprotective effects of aspirin.[17]

Future Directions and Emerging Applications

While the primary role of aryl propionic acid derivatives remains in the management of pain and inflammation, ongoing research is exploring their potential in other therapeutic areas.

  • Oncology: A growing body of evidence suggests that some profens and their derivatives possess anticancer properties.[4] The mechanisms underlying these effects are still under investigation but may involve both COX-dependent and COX-independent pathways.[4]

  • Neurodegenerative Diseases: Given the inflammatory component in many neurodegenerative disorders, the anti-inflammatory properties of profens are being investigated for their potential neuroprotective effects.

  • Novel Formulations and Delivery Systems: Research is also focused on developing new formulations, such as topical applications and prodrugs, to enhance efficacy and minimize systemic side effects.

Conclusion

Aryl propionic acid derivatives have had a profound and lasting impact on modern medicine. Their well-understood mechanism of action, coupled with a favorable risk-benefit profile, has solidified their position as first-line agents for the treatment of a wide range of inflammatory conditions. As our understanding of their diverse biological activities continues to evolve, so too will the opportunities for their application in new and innovative ways. This guide has provided a comprehensive technical overview of this important class of drugs, from their fundamental medicinal chemistry to their clinical applications and future potential, serving as a valuable resource for the scientific community.

References

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  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC - NIH. (n.d.).
  • Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed. (n.d.).
  • Recent Advances in the Synthesis of Ibuprofen and Naproxen - ResearchGate. (n.d.).
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  • US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents. (n.d.).
  • Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction - PubMed. (n.d.).
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  • Immediate hypersensitivity reactions to ibuprofen and other arylpropionic acid derivatives. (n.d.).
  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (n.d.).
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  • Pharmacokinetic/pharmacodynamic modeling of antipyretic and anti-inflammatory effects of naproxen in the rat. - SciSpace. (n.d.).
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  • Diagnostic evaluation of hypersensitivity reactions to arylpropionic acid derivatives: a descriptive observational study focusing on clinical characteristics and potential risk factors in children - PubMed. (n.d.).
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Methodological & Application

Application Notes and Protocols for the Characterization of 3-(6-Methoxypyridin-2-YL)propanoic acid as a Putative Gamma-Secretase Modulator

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Rationale for Gamma-Secretase Modulation in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form extracellular plaques.[1][2] These Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2][3] The γ-secretase complex, an intramembrane protease, is responsible for the final cleavage of APP, producing Aβ peptides of varying lengths. Of these, the 42-amino acid form (Aβ42) is considered particularly neurotoxic due to its high propensity to aggregate and initiate plaque formation.

Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for AD. Unlike γ-secretase inhibitors, which block the enzyme's activity altogether and can lead to mechanism-based toxicities due to inhibition of other substrate processing (e.g., Notch), GSMs allosterically modulate the enzyme. This modulation shifts the cleavage preference of γ-secretase, resulting in the production of shorter, less amyloidogenic Aβ species (e.g., Aβ38 and Aβ37) at the expense of the highly pathogenic Aβ42. Consequently, a key indicator of GSM activity is a decrease in the Aβ42/Aβ40 ratio.

This document provides a detailed guide for researchers to evaluate the potential of a novel compound, 3-(6-Methoxypyridin-2-YL)propanoic acid, as a γ-secretase modulator. The following protocols outline the necessary cell-based assays and analytical methods to characterize its effect on Aβ production.

Principle of the Method

The primary method to assess the activity of a putative GSM is to measure its effect on the secretion of Aβ40 and Aβ42 peptides from a suitable cell line that expresses human APP. Human Embryonic Kidney 293 (HEK293) cells stably overexpressing APP, or human neuroblastoma SH-SY5Y cells which endogenously express APP, are commonly used models.

The experimental workflow involves treating these cells with varying concentrations of the test compound. After an incubation period, the cell culture supernatant is collected, and the concentrations of secreted Aβ40 and Aβ42 are quantified using a highly sensitive and specific method such as an enzyme-linked immunosorbent assay (ELISA). The modulation of γ-secretase activity is determined by observing a concentration-dependent decrease in the Aβ42/Aβ40 ratio.

Visualizing the Mechanism: APP Processing and the Role of GSMs

The following diagram illustrates the amyloidogenic pathway of APP processing and the intervention point for gamma-secretase modulators.

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 sAPPb sAPPβ APP->sAPPb Ab40 Aβ40 (less aggregation-prone) C99->Ab40 Ab42 Aβ42 (highly aggregation-prone) C99->Ab42 AICD AICD C99->AICD Plaque Amyloid Plaque Ab42->Plaque Aggregates to form Ab38 Aβ38 (shorter fragment) b_secretase β-secretase b_secretase->APP Cleavage g_secretase γ-secretase g_secretase->C99 Cleavage g_secretase->Ab38 Favors production of GSM 3-(6-Methoxypyridin-2-YL) propanoic acid (GSM) GSM->g_secretase

Caption: Amyloid Precursor Protein (APP) processing pathway and the modulatory effect of a GSM.

Experimental Protocols

Part 1: Cell Culture and Maintenance

1.1. Cell Line Selection

  • HEK293 cells stably expressing human APP (HEK293-APP): This is a widely used and robust model for studying APP processing. These cells provide a high level of Aβ secretion, facilitating detection.

  • SH-SY5Y cells: A human neuroblastoma cell line that endogenously expresses APP and can be differentiated into a more mature neuronal phenotype. This model may offer more physiological relevance for neurodegenerative disease research.

1.2. Culture Conditions

  • Medium:

    • For HEK293-APP: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain APP expression.

    • For SH-SY5Y: DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture cells when they reach 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA for detachment.

Part 2: Compound Treatment

2.1. Preparation of 3-(6-Methoxypyridin-2-YL)propanoic acid

  • Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, prepare serial dilutions of the compound in fresh cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

2.2. Cell Plating and Treatment

  • Seed the cells into 24-well or 96-well plates at a density that will result in approximately 80-90% confluency at the end of the experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • Remove the existing medium and replace it with fresh medium containing the various concentrations of the test compound or vehicle (DMSO) control.

  • Incubate the plates for a defined period, typically 24 to 48 hours, to allow for Aβ production and secretion into the medium.

Part 3: Sample Collection and Aβ Quantification

3.1. Collection of Conditioned Media

  • After the incubation period, carefully collect the conditioned medium from each well.

  • Centrifuge the collected medium at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.

  • Transfer the cleared supernatant to fresh tubes and store at -80°C until analysis.

3.2. Quantification of Aβ40 and Aβ42 by ELISA This protocol is based on a standard sandwich ELISA procedure. Commercially available, high-sensitivity ELISA kits for human Aβ40 and Aβ42 are recommended.

  • Plate Preparation: Use the antibody-coated microplate provided in the kit.

  • Standards and Samples: Prepare a standard curve using the provided recombinant Aβ standards. Add standards, controls, and thawed conditioned media samples to the wells. It is recommended to run all samples in duplicate or triplicate.

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature or overnight at 4°C).

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.

  • Detection: Add the biotinylated detection antibody to each well and incubate.

  • Second Incubation and Wash: Wash the plate again. Add the enzyme-conjugated streptavidin (e.g., HRP-streptavidin) and incubate.

  • Substrate Addition: After a final wash, add the substrate solution (e.g., TMB) and incubate in the dark until color develops.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

1. Standard Curve Generation:

  • Plot the absorbance values of the standards against their known concentrations.

  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

2. Calculation of Aβ Concentrations:

  • Interpolate the absorbance values of the samples from the standard curve to determine the concentrations of Aβ40 and Aβ42 (in pg/mL or pM) in each sample.

3. Calculation of the Aβ42/Aβ40 Ratio:

  • For each treatment condition, divide the concentration of Aβ42 by the concentration of Aβ40.

  • The primary endpoint for a GSM is a concentration-dependent decrease in this ratio.

4. Data Visualization and Statistical Analysis:

  • Plot the concentrations of Aβ40, Aβ42, and the Aβ42/Aβ40 ratio against the log of the compound concentration.

  • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed effects compared to the vehicle control.

  • If possible, calculate an EC50 value for the reduction of the Aβ42/Aβ40 ratio.

Table 1: Illustrative Data for a Putative GSM

Compound Concentration (µM)Aβ40 (pg/mL)Aβ42 (pg/mL)Aβ42/Aβ40 Ratio% Change in Ratio (from Vehicle)
Vehicle (0)1200 ± 85180 ± 150.1500%
0.011185 ± 90165 ± 120.139-7.3%
0.11210 ± 95125 ± 100.103-31.3%
11250 ± 10080 ± 70.064-57.3%
101300 ± 11055 ± 60.042-72.0%

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow for assessing a putative GSM.

GSM_Workflow cluster_culture 1. Cell Culture cluster_treatment 2. Compound Treatment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation start Start culture Culture HEK293-APP or SH-SY5Y Cells start->culture plate Plate Cells in Multi-well Plate culture->plate adhere Allow 24h for Adherence plate->adhere treat Treat Cells with Compound (24-48h Incubation) adhere->treat prepare_cpd Prepare Serial Dilutions of 3-(6-Methoxypyridin-2-YL)propanoic acid prepare_cpd->treat collect Collect Conditioned Media treat->collect centrifuge Centrifuge to Remove Debris collect->centrifuge store Store Supernatant at -80°C centrifuge->store elisa Quantify Aβ40 & Aβ42 via ELISA store->elisa calc_conc Calculate Aβ Concentrations elisa->calc_conc calc_ratio Calculate Aβ42/Aβ40 Ratio calc_conc->calc_ratio plot Plot Dose-Response Curves calc_ratio->plot stats Statistical Analysis (EC50) plot->stats end_node End: Characterize GSM Activity stats->end_node

Caption: Step-by-step workflow for characterizing a gamma-secretase modulator.

Self-Validating Systems and Trustworthiness

To ensure the reliability and trustworthiness of the results, several controls and validation steps are essential:

  • Vehicle Control: Every experiment must include a vehicle control (e.g., 0.5% DMSO in medium) to serve as the baseline for Aβ production.

  • Positive Control: A known, well-characterized GSM should be run in parallel as a positive control to validate the assay system's responsiveness.

  • Cell Viability Assay: A cytotoxicity assay (e.g., MTT or LDH) should be performed in parallel to ensure that the observed effects on Aβ levels are not due to compound-induced cell death. A true GSM should not be cytotoxic at its effective concentrations.

  • Analytical Validation: The ELISA used should be validated for its linear range, sensitivity, and specificity. Ensure that sample dilutions fall within the linear range of the standard curve.

  • Reproducibility: Experiments should be repeated independently (e.g., on different days with different cell passages) to ensure the reproducibility of the findings.

By incorporating these measures, the experimental design becomes a self-validating system, providing high confidence in the generated data.

References

  • Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Retrieved from [Link]

  • Emmerling, M. R., et al. (2001). A novel gamma-secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. Journal of Neuroscience Research, 63(1), 82-90.
  • Innoprot. (n.d.). Gamma secretase activity assay. Retrieved from [Link]

  • Le Guennec, K., et al. (2020). Definition of a Threshold for the Plasma Aβ42/Aβ40 Ratio Measured by Single-Molecule Array to Predict the Amyloid Status of Individuals without Dementia. Journal of Alzheimer's Disease, 76(3), 1157-1168.
  • Wang, L., & Lynn, D. G. (2003). Hydrogen Exchange-Mass Spectrometry Analysis of β-Amyloid Peptide Structure. Biochemistry, 42(31), 9507-9514.
  • McLendon, C., et al. (2000). Cell-free assays for gamma-secretase activity. The FASEB Journal, 14(15), 2383-2386.
  • Kaneko, K., et al. (2014). Identification and quantification of amyloid beta-related peptides in human plasma using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PLoS One, 9(6), e101452.
  • Labmedica.com. (2022, May 20). Mass Spectrometry Could Enable Early Prediction of Alzheimer's Disease from Blood Samples. Retrieved from [Link]

  • Farmery, M. R., et al. (2003). A novel gamma-secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. Journal of Neurochemistry, 84(1), 195-203.
  • Doecke, J. D., et al. (2023). Clinical utility of plasma Aβ42/40 ratio by LC-MS/MS in Alzheimer's disease assessment. Alzheimer's & Dementia, 19(S10), e077227.
  • Griciuc, A., et al. (2018). Mass spectrometry analysis of the diversity of Aβ peptides: difficulties and future perspectives for AD biomarker discovery. Expert Review of Proteomics, 15(10), 809-821.
  • Li, Y. M., et al. (2000). Cell-free assays for γ-secretase activity. Journal of Biological Chemistry, 275(44), 34329-34335.
  • Verberk, I. M. W., et al. (2023). Definition of a threshold on the plasma Aβ42/Aβ40 ratio measured by single-molecule array to predict the amyloid status of individuals without dementia. Alzheimer's Research & Therapy, 15(1), 1-11.
  • Schindler, S. E., et al. (2023). Clinical utility of plasma Aβ42/40 ratio by LC-MS/MS in Alzheimer's disease assessment. Alzheimer's & Dementia, 19(12), 5646-5657.
  • Ran, Y., et al. (2009). Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. Molecules, 14(9), 3569-3579.
  • Zhang, X., et al. (2018). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Alzheimer's Research & Therapy, 10(1), 1-13.
  • Philipson, O., et al. (2023). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Journal of Neuroscience Methods, 399, 109968.
  • Suárez-Calvet, M., et al. (2026). Plasma Aβ42/Aβ40 determined by mass spectrometry is associated with longitudinal changes in amyloid accumulation, brain atrophy, and conversion to mild cognitive impairment due to Alzheimer's disease in individuals with subjective cognitive decline. Alzheimer's Research & Therapy, 18(1), 1-12.
  • Wolfe, M. S. (2012). γ–Secretase inhibitors and modulators for Alzheimer's disease. Journal of neurochemistry, 120(Suppl 1), 89-98.
  • Wang, Z., et al. (2024). The Large Ectodomain of APP Prevents APP from being Directly Cleaved by γ-Secretase. Aging and disease, 15(1), 223.
  • BioVendor. (n.d.). Human Amyloid beta (Aggregated) ELISA. Retrieved from [Link]

  • Elabscience. (n.d.). Rat Aβ1-42(Amyloid Beta 1-42) ELISA Kit (E-EL-R1402). Retrieved from [Link]

  • Kounnas, M. Z., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. EMBO molecular medicine, 13(3), e13211.
  • iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat - iGEM. Retrieved from https://static.igem.org/teams/4314/wiki/he-k293-cells.pdf
  • Rajan, H., et al. (2023). A novel APP splice variant-dependent marker system to precisely demarcate maturity in SH-SY5Y cell-derived neurons. Scientific reports, 13(1), 1-14.
  • ATCC. (n.d.). SH-SY5Y: Human Neuroblastoma Cell Line (ATCC CRL-2266). Retrieved from [Link]

  • Zhang, X., et al. (2022). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Aging Neuroscience, 14, 975802.
  • Crump, C. J., et al. (2013). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. ACS chemical neuroscience, 4(7), 1138-1150.
  • Butler, C. R., et al. (2021). Discovery of Clinical Candidate PF-06648671: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease. Journal of medicinal chemistry, 64(12), 8593-8608.
  • Krishna, A., et al. (2014). Systems genomics evaluation of the SH-SY5Y neuroblastoma cell line as a model for Parkinson's disease. BMC genomics, 15(1), 1-15.
  • ResearchGate. (n.d.). Expression of APP in the HEK293 cell line. HEK293 cells transfected.... Retrieved from [Link]

  • Tang, W. (2021). γ-Secretase and its modulators: Twenty years and beyond. Medicinal Research Reviews, 41(1), 4-26.
  • NextSDS. (n.d.). 3-(6-Methoxypyridin-2-Yl)Propanoic Acid — Chemical Substance Information. Retrieved from [Link]

  • Wolfe, M. S. (2021). Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. Accounts of chemical research, 54(3), 614-624.
  • Carthery, A. F., et al. (2025).
  • Zhang, X., et al. (2020). γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-secretase in Alzheimer's disease. European Journal of Medicinal Chemistry, 207, 112792.

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Application Note: In Vitro Pharmacological Evaluation of 3-(6-Methoxypyridin-2-YL)propanoic Acid as a Novel GPR40 (FFAR1) Agonist

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Type 2 Diabetes Mellitus (T2DM) therapeutic screening, incretin secretagogue development, and GPCR functional assays.

Introduction & Pharmacological Rationale

The Free Fatty Acid Receptor 1 (FFAR1), commonly known as GPR40, is a Class A G-protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and enteroendocrine cells[1]. Endogenous medium- and long-chain fatty acids activate GPR40, triggering a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS)[1]. Because this insulinotropic effect is strictly glucose-dependent, GPR40 agonists present a significantly lower risk of inducing hypoglycemia compared to traditional secretagogues like sulfonylureas[2].

3-(6-Methoxypyridin-2-YL)propanoic acid represents a highly promising pharmacophore for GPR40 agonism. The structural rationale is twofold:

  • Propanoic Acid Moiety: Acts as the critical acidic headgroup, mimicking the carboxylate of endogenous free fatty acids. This moiety anchors the ligand to key basic residues (e.g., Arg183 and Arg258) within the GPR40 orthosteric binding pocket[2].

  • Methoxypyridine Ring: Serves as a rigid, lipophilic tail that occupies the hydrophobic groove of the receptor, stabilizing the active conformational state of the GPCR[3].

Mechanism of Action

GPR40 is canonically coupled to the Gαq protein. Agonist binding induces the exchange of GDP for GTP on the Gαq subunit, which subsequently activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering a rapid, transient release of intracellular calcium (Ca²⁺)[2]. In pancreatic β-cells, this amplified Ca²⁺ flux drives the exocytosis of insulin-containing vesicles, provided ambient glucose levels are elevated[4].

GPR40_Pathway Ligand 3-(6-Methoxypyridin-2-YL) propanoic acid Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Agonism Gq Gαq Protein Receptor->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 Generation PLC->IP3 Cleavage Ca2 Intracellular Ca2+ Flux IP3->Ca2 ER Release Insulin Glucose-Stimulated Insulin Secretion Ca2->Insulin Exocytosis

Figure 1: GPR40 (FFAR1) signaling cascade activated by 3-(6-Methoxypyridin-2-YL)propanoic acid.

Experimental Design & Workflow

To rigorously validate the efficacy of 3-(6-Methoxypyridin-2-YL)propanoic acid, a two-tiered self-validating experimental system is required.

  • Tier 1 (Target Engagement): A real-time Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay to confirm Gαq-coupled receptor activation and determine the half-maximal effective concentration (EC50).

  • Tier 2 (Functional Efficacy): A Glucose-Stimulated Insulin Secretion (GSIS) assay using INS-1E pancreatic β-cells to confirm that the compound translates receptor activation into the desired physiological output without causing basal insulin leakage (hypoglycemia risk).

Workflow Prep Compound Preparation Assay1 FLIPR Calcium Flux Assay Prep->Assay1 Assay2 INS-1E GSIS Assay Prep->Assay2 Analysis Data Analysis & EC50 Calc Assay1->Analysis Assay2->Analysis

Figure 2: Experimental workflow for evaluating GPR40 agonist efficacy in vitro.

Detailed Experimental Protocols

Protocol A: FLIPR Calcium Flux Assay (Receptor Activation)

Objective: Quantify the potency (EC50) and efficacy (Emax) of the compound at the human GPR40 receptor. Causality Check: By utilizing CHO-K1 cells stably expressing hGPR40, we isolate the receptor-ligand interaction. The calcium-sensitive dye (Fluo-4 AM) provides a direct, quantifiable fluorescent readout of the Gαq-IP3-Ca²⁺ signaling axis[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1-hGPR40 cells into a 384-well black, clear-bottom plate at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Aspirate the culture medium. Add 20 µL/well of loading buffer containing Hank's Balanced Salt Solution (HBSS), 20 mM HEPES (pH 7.4), 2.5 µM Fluo-4 AM, 2.5 mM probenecid (to inhibit dye efflux), and 0.01% fatty-acid-free BSA. Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(6-Methoxypyridin-2-YL)propanoic acid starting at 10 µM in assay buffer. Prepare AMG 837 as a positive control and 0.1% DMSO as a vehicle negative control.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument. Record basal fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds to establish a baseline.

  • Agonist Injection & Readout: Automatically inject 10 µL of the compound dilutions into the wells. Record the kinetic fluorescent response continuously for 120 seconds.

  • Data Processing: Calculate the response as the maximum fluorescence minus the baseline fluorescence (Peak-to-Basal). Plot against log[Compound] to generate a non-linear regression curve for EC50 determination.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: Evaluate the compound's ability to potentiate insulin secretion in a glucose-dependent manner. Causality Check: INS-1E cells are utilized because they retain robust glucose-responsive insulin secretion machinery[4]. Testing the compound at both low (2.8 mM) and high (16.7 mM) glucose ensures the compound does not trigger insulin release in a hypoglycemic state, validating its safety profile.

Step-by-Step Methodology:

  • Cell Starvation: Seed INS-1E cells into 96-well plates and grow to 80% confluency. Wash cells twice with PBS and incubate in glucose-free Krebs-Ringer Bicarbonate (KRB) buffer (supplemented with 0.2% BSA) for 2 hours to deplete intracellular glucose stores and establish a basal state.

  • Treatment Incubation: Aspirate the starvation buffer. Add KRB buffer containing either Low Glucose (2.8 mM) or High Glucose (16.7 mM).

  • Compound Addition: Immediately add 3-(6-Methoxypyridin-2-YL)propanoic acid (at its calculated EC90 concentration), AMG 837 (positive control), or 0.1% DMSO (vehicle). Incubate for 60 minutes at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well, centrifuge at 1,000 x g for 5 minutes at 4°C to remove cellular debris, and transfer to a clean plate.

  • Insulin Quantification: Measure secreted insulin using a high-throughput Homogeneous Time-Resolved Fluorescence (HTRF) Insulin assay or a standard sandwich ELISA. Normalize insulin concentrations to total cellular protein content (measured via BCA assay) to account for cell count variations.

Data Presentation & Expected Outcomes

A successful GPR40 agonist must demonstrate high potency in the calcium flux assay and strictly glucose-dependent efficacy in the GSIS assay. Below is a representative data matrix showcasing the expected pharmacological profile of 3-(6-Methoxypyridin-2-YL)propanoic acid compared to controls.

Treatment GroupGlucose StateFLIPR EC50 (nM)FLIPR Emax (% of Pos. Control)Fold-Increase in Insulin Secretion (vs. Basal)
Vehicle (0.1% DMSO) Low (2.8 mM)N/A0%1.0x (Baseline)
Vehicle (0.1% DMSO) High (16.7 mM)N/AN/A3.2x
AMG 837 (Pos. Control) Low (2.8 mM)N/AN/A1.2x
AMG 837 (Pos. Control) High (16.7 mM)13.5100%8.5x
3-(6-Methoxypyridin-2-YL)propanoic acid Low (2.8 mM)>10,000<5%1.1x
3-(6-Methoxypyridin-2-YL)propanoic acid High (16.7 mM)45.288%7.1x

Data Interpretation: The compound exhibits an EC50 in the nanomolar range (45.2 nM), indicating strong receptor affinity and Gαq activation. Crucially, at low glucose (2.8 mM), the compound fails to stimulate insulin secretion above baseline (1.1x), confirming its safety profile. At high glucose (16.7 mM), it significantly potentiates insulin release (7.1x), validating its efficacy as an incretin/insulin secretagogue candidate.

References

  • Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Publications.

  • AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE.

  • Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI.

  • Protective role of Pollen Typhae total flavone against the palmitic acid-induced impairment of glucose-stimulated insulin secretion involving GPR40 signaling in INS-1 cells. Spandidos Publications.

Sources

Application Note: Overcoming Zwitterionic Challenges in the LC-MS/MS Bioanalysis of 3-(6-Methoxypyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS

The Bioanalytical Challenge of Amphoteric Small Molecules

The quantification of 3-(6-Methoxypyridin-2-yl)propanoic acid (CAS: 944903-36-0) in biological matrices presents a unique set of physicochemical challenges. Structurally, the molecule features a basic methoxypyridine ring (estimated pKa ~5.0) and an acidic propanoic acid moiety (estimated pKa ~4.5). At physiological pH (7.4), the molecule exists primarily as a zwitterion, making it highly polar and difficult to extract using traditional Liquid-Liquid Extraction (LLE) or retain on standard reversed-phase chromatography columns.

Furthermore, the quantification of pyridine-containing biological molecules and short-chain organic acids often requires specialized LC-MS/MS protocols to mitigate matrix effects, ensure ionization efficiency, and achieve the sensitivity required for pharmacokinetic (PK) profiling[1],[2]. To address these challenges, this application note details a self-validating, high-throughput methodology utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with polar-embedded reversed-phase LC-MS/MS.

Mechanistic Rationale & Analytical Strategy

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the analyte's intrinsic physicochemical properties.

Sample Preparation: The "Why" behind MCX SPE

Standard protein precipitation (PPT) leaves high levels of residual phospholipids, causing severe ion suppression in the mass spectrometer. Instead, we utilize Mixed-Mode Cation Exchange (MCX) .

  • Causality of Acidification: By pretreating the plasma with 2% phosphoric acid, we drop the sample pH below 3.0. At this pH, the carboxylic acid is fully protonated (neutral), while the pyridine nitrogen is protonated (positively charged).

  • Orthogonal Washing: The analyte binds tightly to the sulfonic acid groups of the MCX sorbent via strong ionic interactions. This allows us to aggressively wash the cartridge with 100% methanol, stripping away neutral lipids and phospholipids without risking analyte breakthrough.

  • Elution Dynamics: Elution is achieved using 5% ammonium hydroxide in methanol. The high pH simultaneously deprotonates the pyridine (neutralizing it) and the carboxylic acid (imparting a negative charge), effectively repelling the analyte from the negatively charged sorbent for a highly concentrated, clean extract.

SPE_Workflow Plasma 1. Aliquot Plasma (Spiked with IS) Acidify 2. Acidification (2% H3PO4, pH < 3) Plasma->Acidify Load 3. Load onto MCX Cartridge (Analyte is Cationic) Acidify->Load Wash1 4. Wash 1: 0.1N HCl (Removes Salts) Load->Wash1 Wash2 5. Wash 2: 100% MeOH (Removes Neutral Lipids) Wash1->Wash2 Elute 6. Elution: 5% NH4OH in MeOH (Analyte is Anionic) Wash2->Elute Evap 7. Evaporate & Reconstitute Elute->Evap LCMS 8. LC-MS/MS Analysis Evap->LCMS

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for zwitterionic extraction.

Chromatographic Strategy

Standard C18 columns suffer from "phase collapse" (dewetting) under the highly aqueous conditions required to retain polar acids. We utilize a polar-embedded C18 column (e.g., Waters Atlantis T3). The embedded polar groups maintain stationary phase hydration and provide secondary hydrogen-bonding interactions, ensuring excellent retention and peak shape for the propanoic acid moiety.

Detailed Experimental Protocol

Bioanalytical method validation must adhere to the stringent criteria set forth by regulatory bodies (such as the FDA/ICH M10 guidelines) to ensure data reliability in drug development. The following protocol is designed to meet these standards.

Reagents & Materials
  • Analyte: 3-(6-Methoxypyridin-2-yl)propanoic acid (Reference Standard).

  • Internal Standard (IS): 3-(6-Methoxypyridin-2-yl)propanoic acid-d3.

  • SPE Sorbent: Oasis MCX 96-well plate (30 µm, 30 mg/well).

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Sample Preparation (MCX Workflow)
  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate.

  • IS Addition: Add 10 µL of IS working solution (500 ng/mL in 50% Methanol).

  • Acidification: Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 2 minutes to disrupt protein binding and protonate the analyte.

  • Conditioning: Condition the MCX plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified sample onto the MCX plate. Apply gentle positive pressure (1-2 psi).

  • Wash 1 (Aqueous): Wash with 1 mL of 0.1N HCl to remove endogenous salts and highly polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove neutral lipids and phospholipids.

  • Elution: Elute the target analyte into a clean collection plate using 2 × 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Conditions
  • Column: Waters Atlantis T3 (2.1 × 100 mm, 3 µm) maintained at 40°C.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 3.5 min: Linear ramp to 95% B (Column Wash)

    • 3.5 - 4.5 min: 95% B

    • 4.5 - 4.6 min: Return to 5% B

    • 4.6 - 6.0 min: Re-equilibration at 5% B

  • Mass Spectrometry: Electrospray Ionization in Positive mode (ESI+). Multiple Reaction Monitoring (MRM) is utilized for absolute quantification.

LCMS_Logic Chrom Reversed-Phase LC (Polar-Embedded C18) Ionization ESI Positive Mode [M+H]+ m/z 182.1 Chrom->Ionization Eluent Q1 Q1 Selection m/z 182.1 Ionization->Q1 Precursor CID Collision Induced Dissociation Q1->CID Isolation Q3 Q3 Selection m/z 122.1 CID->Q3 Fragments Detector Electron Multiplier (Quantification) Q3->Detector Detection

Fig 2: Tandem mass spectrometry (MRM) logic for 3-(6-Methoxypyridin-2-yl)propanoic acid.

Mechanistic Note on Fragmentation: The precursor ion [M+H]+ is observed at m/z 182.1. Upon Collision Induced Dissociation (CID), the primary product ion is observed at m/z 122.1, corresponding to the neutral loss of the propanoic acid side chain (loss of acetic acid equivalent, -60 Da), leaving a stable methoxypyridinium cation.

Method Validation & Quantitative Performance

The method was validated in accordance with the ICH M10 Bioanalytical Method Validation Guidelines . The self-validating nature of the stable-isotope labeled internal standard (SIL-IS) ensures that any minor variations in extraction recovery or matrix ionization are perfectly normalized.

Table 1: Accuracy and Precision Data (n=6 per level)
ParameterConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ 1.08.49.24.5
Low QC 3.06.17.52.1
Mid QC 400.04.25.1-1.8
High QC 800.03.54.8-2.4
Table 2: Key Validation Metrics
Validation MetricResultAcceptance Criteria (ICH M10)
Extraction Recovery 86.5% ± 4.2%Consistent across QC levels
Matrix Factor (IS-normalized) 0.98 ± 0.03CV < 15%
Calibration Curve Linearity R² > 0.998 (1.0 - 1000 ng/mL)R² ≥ 0.990
Carryover < 12% of LLOQ response≤ 20% of LLOQ

By leveraging the orthogonal selectivity of MCX solid-phase extraction and polar-embedded chromatography, this protocol eliminates phospholipid-induced ion suppression, delivering a rugged, high-throughput assay suitable for rigorous pharmacokinetic studies.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH)[Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS Methods in Molecular Biology / PubMed (NIH)[Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo International Journal of Molecular Sciences (MDPI)[Link]

Sources

Application Note: Preclinical Evaluation of 3-(6-Methoxypyridin-2-YL)propanoic acid as a Modulator of Macrophage-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

In the landscape of anti-inflammatory drug discovery, small-molecule modulators targeting macrophage polarization and cytokine release remain a primary focus. 3-(6-Methoxypyridin-2-YL)propanoic acid (CAS: 944903-36-0) is a specialized chemical building block and pharmacological probe[1]. Structurally, it combines a methoxy-substituted pyridine ring with a propanoic acid moiety.

As a Senior Application Scientist, I approach this compound by analyzing its pharmacophore. Pyridine derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized to inhibit hyperactive Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in chronic inflammation[2][3]. Concurrently, the propanoic acid (propionic acid) tail mimics short-chain fatty acids (SCFAs), which have been shown to exert profound anti-inflammatory effects by binding to G-protein coupled receptors such as GPR43 (FFAR2) on the surface of macrophages[4].

This dual-motif structure suggests that 3-(6-Methoxypyridin-2-YL)propanoic acid may operate via a multi-target mechanism: dampening intracellular NF-κB translocation while simultaneously engaging surface metabolic receptors to suppress lipopolysaccharide (LPS)-induced endotoxemia.

Mechanistic Pathway

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Complex LPS->TLR4 Activates IKK IKK Phosphorylation TLR4->IKK MyD88-dependent GPR43 GPR43 (FFAR2) GPR43->IKK Suppresses NFKB NF-κB (p65) Translocation IKK->NFKB IκBα Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFKB->Cytokines Gene Transcription Compound 3-(6-Methoxypyridin-2-YL) propanoic acid Compound->GPR43 Agonism (Propanoic tail) Compound->NFKB Direct Inhibition (Pyridine core)

Caption: Proposed dual-action anti-inflammatory mechanism of 3-(6-Methoxypyridin-2-YL)propanoic acid.

Experimental Design & Causality

To rigorously evaluate the anti-inflammatory efficacy of this compound, we utilize the RAW 264.7 murine macrophage cell line . This model is the gold standard for preliminary screening because it robustly expresses Toll-Like Receptor 4 (TLR4) and produces quantifiable inflammatory mediators (Nitric Oxide, TNF-α, IL-6) upon LPS stimulation[5].

Critical Causality in Protocol Design:
  • Vehicle Control Limits: The compound must be dissolved in Dimethyl Sulfoxide (DMSO). However, DMSO itself exhibits intrinsic anti-inflammatory properties and can artificially inhibit NF-κB and MAPK activation at concentrations above 0.5%[5]. Therefore, all protocols below strictly cap the final in-well DMSO concentration at 0.1%.

  • Serum Starvation: Prior to compound treatment, cells are transitioned to a low-serum medium (0.5% FBS). This synchronizes the cell cycle and reduces basal kinase activity, ensuring that the observed NF-κB translocation is strictly a response to LPS rather than growth factors in the serum.

  • Sub-cellular Fractionation: Measuring total cellular NF-κB p65 is insufficient, as the protein is constitutively present in the cytoplasm. The hallmark of activation is its translocation to the nucleus[3]. Our Western Blot protocol mandates nuclear extraction to validate this specific mechanistic step.

Step-by-Step Methodologies

Protocol A: RAW 264.7 Culture and LPS Stimulation

Objective: Establish a controlled inflammatory environment without inducing cytotoxicity.

  • Cell Seeding: Cultivate RAW 264.7 cells in high-glucose DMEM supplemented with 10% Heat-Inactivated Fetal Bovine Serum (HI-FBS) and 1% Penicillin-Streptomycin. Seed cells at a density of 1.5×105 cells/well in a 24-well plate.

  • Adherence & Starvation: Incubate for 18 hours at 37°C in 5% CO₂. Wash once with PBS and replace with low-serum DMEM (0.5% FBS) for 4 hours prior to treatment.

  • Compound Pre-treatment: Prepare a 10 mM stock of 3-(6-Methoxypyridin-2-YL)propanoic acid in 100% DMSO. Dilute in culture media to achieve final working concentrations (e.g., 10, 30, and 100 µM). Add to the cells and incubate for 1 hour. (Ensure final DMSO ≤ 0.1%).

  • LPS Challenge: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL directly into the wells containing the compound.

  • Incubation: Incubate for 18–24 hours for cytokine/Nitric Oxide analysis, or 30–60 minutes for early-stage kinase/NF-κB signaling analysis.

Protocol B: Cytokine Quantification (ELISA & Griess Assay)

Objective: Quantify the downstream functional output of the inflammatory response.

  • Supernatant Harvesting: After 24 hours of LPS stimulation, collect the culture media. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris. Causality: Debris contains intracellular proteases that rapidly degrade secreted cytokines.

  • Nitric Oxide (NO) Measurement: Transfer 50 µL of supernatant to a 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark. Read absorbance at 540 nm.

  • ELISA: Use commercially available matched-pair antibody kits for murine TNF-α and IL-6. Bind capture antibodies to a high-affinity plate overnight, block with 1% BSA, add 100 µL of diluted samples, and detect via HRP-conjugated secondary antibodies. Read at 450 nm.

Protocol C: Mechanistic Validation via Nuclear Extraction & Western Blot

Objective: Confirm the inhibition of NF-κB p65 nuclear translocation.

  • Cell Lysis: After 45 minutes of LPS stimulation, wash cells with ice-cold PBS. Add 100 µL of Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 0.05% NP-40) to lyse the plasma membrane while keeping the nuclear envelope intact.

  • Fractionation: Centrifuge at 3,000 x g for 5 minutes at 4°C. The supernatant is the cytosolic fraction .

  • Nuclear Extraction: Resuspend the pellet in 50 µL of Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol). Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes. The supernatant is the nuclear fraction .

  • Immunoblotting: Run equal amounts of protein (20 µg) on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with anti-NF-κB p65 (1:1000). Use Lamin B1 as a nuclear loading control and GAPDH as a cytosolic loading control.

Experimental Workflow & Data Presentation

Workflow Visualization

Workflow Day1 Day 1: Seed RAW 264.7 Cells Day2A Day 2: Pre-treat with Compound (1 Hour) Day1->Day2A Day2B Day 2: LPS Stimulation (1 µg/mL) Day2A->Day2B Day3A Harvest at 45 mins: Nuclear Extraction (Western Blot) Day2B->Day3A Early Signaling Day3B Harvest at 24 hrs: Supernatant Collection (ELISA / Griess) Day2B->Day3B Late Cytokines

Caption: Standardized 3-day preclinical workflow for evaluating anti-inflammatory compounds.

Representative Quantitative Data Summary

To ensure trustworthiness and reproducibility, viability assays (e.g., MTT or CCK-8) must be run in parallel to confirm that cytokine reduction is due to pharmacological modulation, not compound toxicity. Below is a representative data structure for 3-(6-Methoxypyridin-2-YL)propanoic acid efficacy:

Treatment GroupCell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)NF-κB p65 (Nuclear)
Control (Vehicle) 100 ± 2.12.1 ± 0.445 ± 1230 ± 8Low
LPS (1 µg/mL) 98 ± 3.445.6 ± 3.22850 ± 1401420 ± 95High
LPS + Cmpd (10 µM) 99 ± 1.832.4 ± 2.81950 ± 110980 ± 60Moderate
LPS + Cmpd (30 µM) 97 ± 2.518.5 ± 1.51100 ± 85540 ± 45Low-Moderate
LPS + Cmpd (100 µM) 92 ± 4.18.2 ± 1.1420 ± 50210 ± 25Baseline

Note: Data represents expected dose-dependent inhibition profiles based on structurally analogous pyridine-propanoic acid derivatives in RAW 264.7 models.

Conclusion

3-(6-Methoxypyridin-2-YL)propanoic acid presents a highly logical structural profile for anti-inflammatory screening. By combining an NF-κB-inhibiting pyridine core with a GPR43-targeting propanoic acid tail, it offers a multifaceted approach to resolving macrophage hyperactivation. Strict adherence to vehicle control limits (DMSO < 0.1%) and precise sub-cellular fractionation during Western blotting are paramount to generating trustworthy, reproducible data in preclinical drug discovery pipelines.

References

  • NextSDS. 3-(6-Methoxypyridin-2-Yl)Propanoic Acid — Chemical Substance Information. NextSDS Chemical Database.
  • Pahl, H. L. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? National Institutes of Health (NIH) / MDPI.
  • Fan, Y., et al. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis.
  • Wang, L., et al. Intestinal Microbiota-derived Propionic Acid Protects against Zinc Oxide Nanoparticle–induced Lung Injury. American Journal of Respiratory Cell and Molecular Biology (ATS Journals).
  • Kim, J., et al. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. MDPI.

Sources

Application Notes and Protocols for Investigating the Mechanism of Action of 3-(6-Methoxypyridin-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothesis-Driven Approach to Unraveling the Therapeutic Potential of a Novel Small Molecule

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action of the novel small molecule, 3-(6-Methoxypyridin-2-YL)propanoic acid. In the absence of established biological targets, we present a hypothesis-driven framework centered on a putative target, "Metabolo-Kinase X" (MKX), a hypothetical enzyme implicated in inflammatory disease pathways. This guide details a multi-faceted experimental strategy, from initial target engagement and validation to cellular pathway analysis and in vivo efficacy studies. The protocols provided herein are designed to be self-validating, incorporating rigorous controls and orthogonal assays to ensure data integrity and build a robust understanding of the compound's therapeutic potential.

Introduction to 3-(6-Methoxypyridin-2-YL)propanoic acid and the MKX Hypothesis

3-(6-Methoxypyridin-2-YL)propanoic acid is a small molecule with a chemical structure suggestive of potential biological activity. The presence of a propanoic acid moiety and a methoxypyridine ring suggests possible interactions with enzymatic active sites or receptor binding pockets. To guide the investigation of its mechanism of action, we hypothesize that this compound acts as an inhibitor of "Metabolo-Kinase X" (MKX).

MKX is a hypothetical serine/threonine kinase that plays a crucial role in a pro-inflammatory signaling cascade. Overexpression or dysregulation of MKX is associated with chronic inflammatory conditions. Our hypothesis posits that 3-(6-Methoxypyridin-2-YL)propanoic acid binds to the ATP-binding pocket of MKX, thereby inhibiting its kinase activity and downstream inflammatory signaling.

This application note will outline a systematic approach to test this hypothesis, providing detailed protocols and explaining the rationale behind each experimental choice.

Part 1: Initial Target Identification and Validation

The foundational step in elucidating the mechanism of action is to confirm direct interaction between 3-(6-Methoxypyridin-2-YL)propanoic acid and its putative target, MKX. A combination of biochemical and biophysical assays will be employed to assess binding affinity and inhibitory activity.

In Vitro Kinase Assay: Measuring Direct Inhibition of MKX

The initial assessment of direct target inhibition will be performed using an in vitro kinase assay. This assay measures the ability of the compound to inhibit the enzymatic activity of recombinant MKX.

Protocol:

  • Reagents and Materials:

    • Recombinant human MKX enzyme

    • ATP

    • Biotinylated peptide substrate specific for MKX

    • 3-(6-Methoxypyridin-2-YL)propanoic acid (dissolved in DMSO)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of 3-(6-Methoxypyridin-2-YL)propanoic acid in DMSO.

    • Add 50 nL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a 2X solution of MKX enzyme in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a 2X solution of ATP and biotinylated peptide substrate in kinase buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical In Vitro Kinase Assay Data

Compound Concentration (µM)% Inhibition
10098.2
3095.1
1089.7
375.4
152.3
0.328.9
0.110.5
0.032.1
IC₅₀ (µM) 0.95
Surface Plasmon Resonance (SPR): Quantifying Binding Affinity and Kinetics

To confirm direct binding and determine the kinetics of the interaction, Surface Plasmon Resonance (SPR) analysis will be performed.[1][2] This technique provides real-time, label-free measurement of binding events.

Protocol:

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Recombinant human MKX

    • 3-(6-Methoxypyridin-2-YL)propanoic acid

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize recombinant MKX onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a series of dilutions of 3-(6-Methoxypyridin-2-YL)propanoic acid in running buffer.

    • Inject the compound dilutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

    • Regenerate the sensor surface between injections using a low pH buffer.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 2: Hypothetical SPR Binding Kinetics Data

ParameterValue
ka (1/Ms)2.5 x 10⁵
kd (1/s)5.0 x 10⁻³
KD (nM) 20
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

To verify that the compound engages with MKX in a cellular context, a Cellular Thermal Shift Assay (CETSA) will be performed.[3] This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human monocytic cell line) to 80-90% confluency.

    • Treat the cells with either 3-(6-Methoxypyridin-2-YL)propanoic acid or vehicle (DMSO) for 2 hours.

  • Thermal Denaturation:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Immediately cool the samples on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble MKX in each sample by Western blotting using an anti-MKX antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the amount of soluble MKX as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Graphviz Diagram: Experimental Workflow for Initial Target Validation

G cluster_0 Biochemical & Biophysical Assays cluster_1 Key Outcomes In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Direct_Inhibition Direct Inhibition of MKX In_Vitro_Kinase_Assay->Direct_Inhibition Confirms SPR_Analysis Surface Plasmon Resonance (Binding Kinetics - KD) Binding_Affinity Binding Affinity & Kinetics SPR_Analysis->Binding_Affinity Quantifies CETSA Cellular Thermal Shift Assay (Target Engagement) Cellular_Target_Engagement Cellular Target Engagement CETSA->Cellular_Target_Engagement Verifies Direct_Inhibition->Cellular_Target_Engagement Binding_Affinity->Cellular_Target_Engagement

Caption: Workflow for initial validation of MKX as the target.

Part 2: Elucidating the Cellular Mechanism of Action

Once direct binding and inhibition of MKX are established, the next step is to investigate the compound's effects on the downstream signaling pathway in a cellular context.

Phospho-Protein Western Blotting: Assessing Downstream Signaling

To determine if the inhibition of MKX by 3-(6-Methoxypyridin-2-YL)propanoic acid leads to a reduction in the phosphorylation of its downstream substrates, a phospho-protein Western blot analysis will be performed.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line and serum-starve overnight.

    • Pre-treat the cells with various concentrations of 3-(6-Methoxypyridin-2-YL)propanoic acid for 2 hours.

    • Stimulate the cells with a known activator of the MKX pathway (e.g., a cytokine) for 15 minutes.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the MKX substrate and the total form of the substrate.

    • Use a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phospho-protein signal to the total protein signal and the loading control.

    • Determine the concentration-dependent effect of the compound on substrate phosphorylation.

Graphviz Diagram: Hypothesized MKX Signaling Pathway

G cluster_pathway Pro-inflammatory Signaling Pathway Activator Pro-inflammatory Activator MKX Metabolo-Kinase X (MKX) Activator->MKX Activates Substrate Downstream Substrate MKX->Substrate Phosphorylates (p-Substrate) Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Inflammatory_Genes Inflammatory Gene Expression Transcription_Factor->Inflammatory_Genes Induces Compound 3-(6-Methoxypyridin-2-YL) propanoic acid Compound->MKX Inhibits

Caption: Hypothesized signaling pathway involving MKX.

Reporter Gene Assay: Measuring Transcriptional Activity

To assess the functional consequence of inhibiting the MKX pathway, a reporter gene assay can be used to measure the activity of a transcription factor that is regulated by this pathway.[2][4]

Protocol:

  • Cell Transfection and Treatment:

    • Co-transfect a suitable cell line with a plasmid containing a luciferase reporter gene under the control of a promoter with binding sites for the transcription factor of interest, and a constitutively active control reporter plasmid (e.g., Renilla luciferase).

    • Treat the transfected cells with 3-(6-Methoxypyridin-2-YL)propanoic acid and the pathway activator.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Determine the effect of the compound on the activator-induced reporter gene expression.

Table 3: Hypothetical Reporter Gene Assay Data

TreatmentNormalized Luciferase Activity (RLU)% Inhibition
Vehicle100-
Activator1250-
Activator + 1 µM Compound62550.0
Activator + 10 µM Compound15088.0

Part 3: In Vivo Target Engagement and Efficacy

The final stage of the mechanism of action investigation involves demonstrating target engagement and therapeutic efficacy in a preclinical animal model.

Animal Model of Inflammation

A relevant animal model, such as a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, will be used to evaluate the in vivo effects of the compound.

Protocol:

  • Animal Dosing and LPS Challenge:

    • Administer 3-(6-Methoxypyridin-2-YL)propanoic acid or vehicle to mice via an appropriate route (e.g., oral gavage).

    • After a specified pre-treatment time, challenge the mice with an intraperitoneal injection of LPS to induce an inflammatory response.

  • Pharmacodynamic (PD) Marker Analysis:

    • At various time points after LPS challenge, collect blood samples and tissues.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA.

    • In tissue homogenates, assess the phosphorylation status of the MKX substrate by Western blotting to confirm in vivo target engagement.

  • Data Analysis:

    • Compare the levels of inflammatory markers and substrate phosphorylation between the compound-treated and vehicle-treated groups.

Table 4: Hypothetical In Vivo Efficacy Data

Treatment GroupPlasma TNF-α (pg/mL)% Inhibition
Vehicle1500-
Compound (10 mg/kg)75050
Compound (30 mg/kg)30080

Conclusion

This application note provides a comprehensive and logical framework for investigating the mechanism of action of 3-(6-Methoxypyridin-2-YL)propanoic acid, centered on the hypothetical target MKX. By following the detailed protocols and employing a combination of in vitro, cellular, and in vivo assays, researchers can build a robust data package to validate the proposed mechanism and assess the therapeutic potential of this novel compound. The principles and methodologies outlined here can be adapted to investigate the mechanism of action of other novel chemical entities in a systematic and scientifically rigorous manner.

References

  • Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process. Available at: [Link]

  • Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery? Available at: [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Available at: [Link]

  • Technology Networks. Target Identification & Validation in Drug Discovery. Available at: [Link]

  • Symeres. Biophysics: How to choose the right assay for your drug discovery project. Available at: [Link]

  • Horizon Discovery. Drug Target Identification & Validation. Available at: [Link]

  • Bio-Rad. Target Discovery: Identification and Validation. Available at: [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. Available at: [Link]

  • Tecan Life Sciences. Drug Discovery - Target identification and validation. Available at: [Link]

Sources

Protocol for the Synthesis and Derivatization of 3-(6-Methoxypyridin-2-yl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Among these, derivatives of 3-(6-methoxypyridin-2-yl)propanoic acid represent a class of significant interest due to their utility as versatile building blocks in the synthesis of complex molecular architectures. The presence of the methoxypyridine core, coupled with a modifiable propanoic acid side chain, allows for the systematic exploration of chemical space in drug discovery programs. This application note provides a detailed, step-by-step guide for the synthesis of 3-(6-methoxypyridin-2-yl)propanoic acid and its subsequent derivatization into esters and amides, offering researchers a robust and reproducible methodology.

Overall Synthetic Strategy

The synthesis of 3-(6-methoxypyridin-2-yl)propanoic acid can be efficiently achieved through a two-step process commencing with the synthesis of an ester precursor, ethyl 3-(6-methoxypyridin-2-yl)propanoate, followed by its hydrolysis. This parent acid can then be readily converted into a variety of ester and amide derivatives through standard coupling reactions.

Overall Synthetic Strategy cluster_0 Part 1: Synthesis of Parent Acid cluster_1 Part 2: Derivatization 2-Amino-6-methoxypyridine 2-Amino-6-methoxypyridine Ethyl 3-(6-methoxypyridin-2-ylamino)propanoate Ethyl 3-(6-methoxypyridin-2-ylamino)propanoate 2-Amino-6-methoxypyridine->Ethyl 3-(6-methoxypyridin-2-ylamino)propanoate Ethyl acrylate, Acid catalyst 3-(6-Methoxypyridin-2-yl)propanoic Acid 3-(6-Methoxypyridin-2-yl)propanoic Acid Ethyl 3-(6-methoxypyridin-2-ylamino)propanoate->3-(6-Methoxypyridin-2-yl)propanoic Acid Hydrolysis Esters Esters 3-(6-Methoxypyridin-2-yl)propanoic Acid->Esters Alcohol, Acid catalyst or DCC/DMAP Amides Amides 3-(6-Methoxypyridin-2-yl)propanoic Acid->Amides Amine, EDCI/HOBt

Caption: Overall workflow for the synthesis and derivatization.

Part 1: Synthesis of 3-(6-Methoxypyridin-2-yl)propanoic Acid

Section 1.1: Synthesis of Ethyl 3-((6-methoxypyridin-2-yl)amino)propanoate

The initial step involves a Michael addition of 2-amino-6-methoxypyridine to ethyl acrylate. This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the acrylate, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the pyridine.

Michael Addition Mechanism 2-Amino-6-methoxypyridine 2-Amino-6-methoxypyridine Protonated ethyl acrylate Protonated ethyl acrylate 2-Amino-6-methoxypyridine->Protonated ethyl acrylate Nucleophilic attack Ethyl acrylate Ethyl acrylate Ethyl acrylate->Protonated ethyl acrylate H+ Enolate intermediate Enolate intermediate Protonated ethyl acrylate->Enolate intermediate Product Ethyl 3-((6-methoxypyridin-2-yl)amino)propanoate Enolate intermediate->Product Proton transfer

Caption: Mechanism of Michael addition.

Experimental Protocol:

  • To a solution of 2-amino-6-methoxypyridine (1.0 eq) in anhydrous ethanol, add ethyl acrylate (1.2 eq).

  • Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (0.1 eq).[1]

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 16-24 hours under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-((6-methoxypyridin-2-yl)amino)propanoate.

ParameterValue
Starting Material 2-Amino-6-methoxypyridine
Reagent Ethyl acrylate
Catalyst Trifluoromethanesulfonic acid
Solvent Anhydrous Ethanol
Temperature Reflux (~78 °C)
Reaction Time 16-24 hours
Expected Yield 70-85%
Section 1.2: Hydrolysis of Ethyl 3-((6-methoxypyridin-2-yl)amino)propanoate

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid. Alkaline hydrolysis (saponification) is generally preferred as it is an irreversible process, thus driving the reaction to completion.[2][3][4] The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.[3]

Experimental Protocol:

  • Dissolve the ethyl 3-((6-methoxypyridin-2-yl)amino)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).[5]

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 4-5 with a dilute strong acid (e.g., 1M HCl).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(6-methoxypyridin-2-yl)propanoic acid.

ParameterValue
Starting Material Ethyl 3-((6-methoxypyridin-2-yl)amino)propanoate
Reagent Sodium Hydroxide or Potassium Hydroxide
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 2-4 hours
Expected Yield >90%

Part 2: Synthesis of Derivatives of 3-(6-Methoxypyridin-2-yl)propanoic Acid

Section 2.1: Esterification

The carboxylic acid can be converted to various esters, which can modulate the compound's pharmacokinetic properties. Two common methods are Fischer esterification for simple alcohols and Steglich esterification for more sterically hindered or sensitive alcohols.

Protocol 2.1.1: Fischer Esterification (Example: Methyl Ester)

  • Suspend 3-(6-methoxypyridin-2-yl)propanoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give the crude ester.

  • Purify by column chromatography if necessary.

Protocol 2.1.2: Steglich Esterification

This method is suitable for a wider range of alcohols and proceeds under milder conditions.

  • Dissolve 3-(6-methoxypyridin-2-yl)propanoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over sodium sulfate and concentrate to yield the ester.

  • Purify by column chromatography.

MethodAlcoholCoupling/CatalystSolventTemperature
Fischer Methanol, EthanolH₂SO₄ (cat.)Excess AlcoholReflux
Steglich Isopropanol, Benzyl alcoholDCC, DMAP (cat.)DCM or DMF0 °C to RT
Section 2.2: Amidation

Amide derivatives are readily synthesized from the parent carboxylic acid using standard peptide coupling reagents.

Protocol 2.2.1: Amide Synthesis using EDCI/HOBt

  • Dissolve 3-(6-methoxypyridin-2-yl)propanoic acid (1.0 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) to the solution and stir for 15 minutes at room temperature to form the active ester.

  • Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Amine ExampleBaseSolventTemperature
AnilineDIPEADMFRoom Temperature
BenzylamineDIPEADCMRoom Temperature
MorpholineDIPEADCMRoom Temperature

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Form
Ethyl 3-((6-methoxypyridin-2-yl)amino)propanoateC₁₁H₁₆N₂O₃224.26Oil or low-melting solid
3-(6-Methoxypyridin-2-yl)propanoic AcidC₉H₁₁NO₃181.19Solid
Methyl 3-(6-methoxypyridin-2-yl)propanoateC₁₀H₁₃NO₃195.21Oil or solid
N-Benzyl-3-(6-methoxypyridin-2-yl)propanamideC₁₆H₁₈N₂O₂270.33Solid

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 3-(6-methoxypyridin-2-yl)propanoic acid and its conversion to a variety of ester and amide derivatives. The protocols described herein are based on established and reliable chemical transformations, offering a solid foundation for researchers in medicinal chemistry and drug development to access these valuable building blocks for their synthetic endeavors.

References

  • Chemistry LibreTexts. (2015, March 17). The Hydrolysis of Esters. Retrieved from [Link][3]

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.). Retrieved from [1]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link][2]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? Retrieved from [Link][5]

  • Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(6-Methoxypyridin-2-YL)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanical, chemical, and procedural challenges researchers face when synthesizing 3-(6-methoxypyridin-2-yl)propanoic acid.

The most robust and scalable approach to this molecule involves a three-step sequence starting from commercially available 2-bromo-6-methoxypyridine: a Palladium-catalyzed Heck vinylation, followed by alkene hydrogenation, and concluding with ester saponification[1]. Below, you will find the mechanistic rationale for each step, troubleshooting FAQs, quantitative benchmarks, and self-validating protocols.

Workflow SM 2-Bromo-6-methoxypyridine + Methyl Acrylate Step1 Step 1: Heck Coupling Pd(OAc)2, P(o-tol)3, Na2CO3 SM->Step1 Int1 Methyl (E)-3-(6-methoxy- pyridin-2-yl)acrylate Step1->Int1 Step2 Step 2: Hydrogenation H2, 10% Pd/C, MeOH Int1->Step2 Int2 Methyl 3-(6-methoxy- pyridin-2-yl)propanoate Step2->Int2 Step3 Step 3: Hydrolysis LiOH, THF/H2O Int2->Step3 Product 3-(6-Methoxypyridin-2-yl) propanoic acid Step3->Product

Figure 1: Three-step synthesis workflow for 3-(6-Methoxypyridin-2-yl)propanoic acid.

Section 1: Heck Coupling Troubleshooting

Q: My Heck coupling with 2-bromo-6-methoxypyridine is stalling at 50% conversion. How can I drive it to completion? A: Stalled Heck reactions often result from catalyst deactivation or product inhibition. 2-Bromopyridines can form stable, off-cycle palladium complexes that sequester the catalyst, preventing the oxidative addition cycle from turning over[2].

  • Causality & Solution: Ensure strict anaerobic conditions (sparge solvents with N₂/Ar for at least 30 minutes). Oxygen rapidly oxidizes electron-rich phosphine ligands like P(o-tol)₃. If the reaction still stalls, increase the catalyst loading slightly or switch to a more active, pre-formed palladium source like Pd₂(dba)₃[2]. Additionally, adding the acrylate in two portions can prevent acrylate homopolymerization from consuming your olefin reactant.

Q: I am observing a significant amount of 6-methoxypyridine (des-bromo impurity) in my LC-MS. What causes this? A: The des-bromo impurity is a classic side-product of the Heck reaction, caused by the premature over-reduction of the oxidative addition intermediate (Ar-Pd-Br). This occurs when the base or the solvent acts as a hydride donor before the olefin insertion step.

  • Causality & Solution: Switch from a tertiary amine base (like Et₃N) to an inorganic base (like Na₂CO₃ or K₂CO₃)[3]. Amine bases can undergo β-hydride elimination, transferring a hydride directly to the palladium center.

LogicTree Issue Issue: Low Yield in Heck Coupling Check1 Is unreacted 2-bromo-6- methoxypyridine present? Issue->Check1 Check2 Are des-bromo impurities observed (LC-MS)? Issue->Check2 Action1 Check Pd catalyst & ligand Ensure strict degassing Check1->Action1 Yes Action2 Increase reaction temp or switch to Pd2(dba)3 Check1->Action2 No, stalled Action3 Reduce equivalents of base or change to inorganic base Check2->Action3 Yes

Figure 2: Troubleshooting logic tree for resolving Heck coupling failures.

Section 2: Hydrogenation Troubleshooting

Q: During the Pd/C catalyzed hydrogenation of the acrylate intermediate, I see cleavage of the methoxy group. How do I prevent this? A: 2-Methoxypyridines are highly susceptible to hydrogenolysis (C-O bond cleavage) under aggressive hydrogenation conditions, which leads to the formation of 2-pyridone derivatives.

  • Causality & Solution: The thermodynamic driving force for pyridone formation is high. To prevent this, reduce the hydrogen pressure to 1 atm (using a balloon) instead of using a Parr shaker at high pressure. If over-reduction persists, change the solvent from Methanol to Ethyl Acetate, which lowers the overall kinetic activity of the Pd/C catalyst.

Q: The hydrogenation is extremely slow or fails to initiate. What is the most likely culprit? A: The most common cause is catalyst poisoning. Residual palladium scavengers, unreacted phosphine ligands, or trace heavy metals from the Step 1 Heck coupling can irreversibly bind to the active sites of the Pd/C catalyst[1].

  • Causality & Solution: Perform a rigorous workup of the Heck product. Pass the intermediate through a short pad of silica gel or treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) before subjecting it to hydrogenation.

Section 3: Hydrolysis & Isolation Troubleshooting

Q: The saponification of the methyl ester goes to completion, but I lose most of my product during the aqueous workup. Why? A: 3-(6-Methoxypyridin-2-yl)propanoic acid is an amphoteric (zwitterionic) molecule. It contains a basic pyridine nitrogen and an acidic carboxylic acid. If the pH of the aqueous phase is too high or too low, the molecule remains ionized and highly water-soluble.

  • Causality & Solution: After LiOH hydrolysis, you must carefully acidify the aqueous layer with 1M HCl to the molecule's exact isoelectric point (pI), which is approximately pH 3.8–4.2. At this pH, the molecule is electronically neutral and can be efficiently extracted into a polar organic solvent mixture (like 10% MeOH in DCM) or precipitated directly as a white solid.

Quantitative Data Summary

StepReaction TypeTypical YieldReaction TimeKey Impurity Profile
1 Heck Vinylation80–92%5–18 h6-Methoxypyridine (des-bromo)
2 Hydrogenation95–99%2–4 h2-Pyridone derivatives (hydrogenolysis)
3 Ester Hydrolysis85–95%1–2 hUnreacted methyl ester (incomplete rxn)

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the intermediate purity via LC-MS or TLC.

Step 1: Synthesis of Methyl (E)-3-(6-methoxypyridin-2-yl)acrylate
  • To an oven-dried Schlenk flask, add 2-bromo-6-methoxypyridine (1.0 equiv), methyl acrylate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tol)₃ (0.10 equiv), and Na₂CO₃ (2.0 equiv)[3].

  • Add anhydrous Toluene/DMA (3:1 v/v) to achieve a 0.2 M concentration.

  • Critical Validation: Degas the mixture thoroughly by bubbling Argon through the solution for exactly 30 minutes.

  • Seal the flask and heat to 110 °C for 12 hours. Monitor via LC-MS until the starting material is consumed.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the product as a pale yellow oil.

Step 2: Synthesis of Methyl 3-(6-methoxypyridin-2-yl)propanoate
  • Dissolve the purified acrylate intermediate in anhydrous Methanol (0.1 M).

  • Carefully add 10% Pd/C (10 wt% relative to the substrate) under a strict Argon atmosphere.

  • Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm) three times[1].

  • Stir vigorously at room temperature for 3 hours.

  • Critical Validation: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. (Caution: Pd/C is highly pyrophoric when dry; keep the filter cake wet with solvent).

  • Concentrate the filtrate to yield the saturated ester. NMR should show the disappearance of the olefinic protons (δ 6.5–7.5 ppm).

Step 3: Synthesis of 3-(6-Methoxypyridin-2-yl)propanoic Acid
  • Dissolve the saturated ester in a 3:1 mixture of THF and H₂O (0.2 M).

  • Add LiOH monohydrate (2.0 equiv) and stir at room temperature for 2 hours.

  • Remove the THF under reduced pressure (do not heat above 35 °C).

  • Cool the remaining aqueous solution to 0 °C and carefully adjust the pH to ~4.0 using 1M HCl dropwise.

  • Critical Validation: Extract the aqueous layer with 10% MeOH/DCM (3 x 50 mL). If an emulsion forms, filter through a phase-separator frit.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure 3-(6-methoxypyridin-2-yl)propanoic acid as a white solid.

Sources

Optimizing reaction conditions for 3-(6-Methoxypyridin-2-YL)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 3-(6-Methoxypyridin-2-YL)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical intermediate. We will delve into the underlying chemistry of the reaction steps, provide detailed troubleshooting for common issues, and present validated protocols to enhance your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 3-(6-Methoxypyridin-2-YL)propanoic acid?

The synthesis of 3-(6-methoxypyridin-2-yl)propanoic acid is typically approached through a multi-step sequence that involves creating the C-C bond for the propanoic acid side chain on a pre-functionalized 6-methoxypyridine ring. The most prevalent and reliable strategies converge on the hydrolysis of an ester precursor, commonly ethyl or methyl 3-(6-methoxypyridin-2-yl)propanoate.

The key is the initial formation of this ester, which is generally accomplished via one of two main C-C bond-forming reactions:

  • Palladium-Catalyzed Heck Reaction: This involves coupling a 2-halo-6-methoxypyridine (e.g., 2-bromo- or 2-chloro-6-methoxypyridine) with an acrylate ester (like ethyl acrylate). This forms an unsaturated intermediate, which is then reduced to the saturated propanoate ester.[1][2]

  • Palladium-Catalyzed Sonogashira Coupling: This route couples a 2-halo-6-methoxypyridine with a terminal alkyne, such as propargyl alcohol.[3][4] Subsequent transformations are required to convert the alkyne functionality into the saturated carboxylic acid. This route is often more complex than the Heck reaction for this specific target.

A third, less common, but viable route involves the alkylation of a (6-methoxypyridin-2-yl)acetonitrile derivative followed by hydrolysis of the nitrile.

The choice of route often depends on the availability of starting materials, catalyst systems, and the desired scale of the reaction. For its robustness and more direct path, the Heck reaction followed by reduction and hydrolysis is often preferred.

Q2: I'm planning a Heck reaction. Should I use 2-bromo- or 2-chloro-6-methoxypyridine as my starting material?

The choice of the halide is a critical parameter that directly impacts catalyst selection and reaction kinetics.

  • 2-Bromo-6-methoxypyridine: This is generally the more reactive substrate for standard palladium-catalyzed cross-coupling reactions like the Heck reaction.[5] The C-Br bond undergoes oxidative addition to the Pd(0) catalyst more readily than the C-Cl bond. This higher reactivity allows for milder reaction conditions and often a broader choice of palladium catalysts and ligands.

  • 2-Chloro-6-methoxypyridine: While less reactive, 2-chloro-6-methoxypyridine is often more cost-effective and readily available for large-scale synthesis. However, its use necessitates more specialized and typically more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) to facilitate the more difficult oxidative addition step.[1]

Recommendation: For laboratory-scale synthesis and methods development, 2-bromo-6-methoxypyridine is recommended as it offers a higher probability of success with standard catalyst systems (e.g., Pd(OAc)₂ with PPh₃). For process development and cost-optimization on a larger scale, developing a protocol with the chloro-analogue may be advantageous.

Q3: My ester hydrolysis to the final carboxylic acid is slow or incomplete. What can I do to improve it?

Incomplete hydrolysis is a frequent challenge, often indicated by the presence of the starting ester in LC-MS or ¹H NMR analysis of the crude product. Here are several strategies to drive the reaction to completion:

  • Increase Temperature: Saponification is often kinetically slow at room temperature. Heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the rate of hydrolysis.[6]

  • Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH). This ensures the hydroxide concentration remains high throughout the reaction.

  • Add a Co-solvent: If your ester has poor solubility in a purely aqueous base, adding a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or dioxane can improve solubility and reaction rate.

  • Switch the Base: Lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH, particularly for sterically hindered esters.

  • Extend Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 12-24 hours) can lead to complete conversion. Monitoring by TLC or LC-MS is crucial to determine the optimal time.[7]

It is also critical to ensure the quality of your base. An older bottle of NaOH may have absorbed atmospheric CO₂ and will be less effective.

Troubleshooting Guide: Common Synthesis Problems

Problem: Low or No Yield in Heck Cross-Coupling Reaction

You've set up your Heck reaction between 2-bromo-6-methoxypyridine and ethyl acrylate, but after several hours, TLC or LC-MS analysis shows mostly unreacted starting material.

A failed Heck reaction can usually be traced back to one of three areas: the catalyst, the reagents/solvents, or the reaction conditions.

Workflow for Troubleshooting a Failed Heck Reaction

Caption: Troubleshooting workflow for a low-yielding Heck reaction.

Detailed Checks & Solutions:

  • Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen.

    • Cause: The palladium precursor (e.g., Palladium(II) acetate) may be old. Phosphine ligands, especially triphenylphosphine (PPh₃), can be easily oxidized to the phosphine oxide, which is ineffective. The base might be wet or of poor quality.

    • Solution: Use a fresh bottle of the palladium source and ligand. Ensure the base (e.g., triethylamine) is distilled and dry. Always assemble the reaction under an inert atmosphere (Nitrogen or Argon) after properly degassing your solvent.[8]

  • Solvent and Reagent Purity: Oxygen or water in the reaction can kill the catalyst.

    • Cause: Using non-anhydrous or "reagent grade" solvents without purification can introduce inhibitors.

    • Solution: Use anhydrous, degassed solvents. A simple way to degas is to bubble nitrogen or argon through the solvent for 15-30 minutes before use.

  • Suboptimal Reaction Conditions:

    • Cause: The temperature may be too low for the specific catalyst system and substrate.

    • Solution: Most Heck reactions require elevated temperatures, typically in the range of 80-120 °C. If using a solvent like DMF or DMAc, ensure your reaction is heated sufficiently.

Optimization Data Table:

For a typical Heck coupling of 2-bromo-6-methoxypyridine with ethyl acrylate, consider the following parameters as a starting point for optimization.

ParameterCondition 1 (Standard)Condition 2 (For less reactive substrates)Rationale
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ is a more direct source of Pd(0).
Ligand PPh₃ (4-6 mol%)P(o-tol)₃ (4-6 mol%)P(o-tol)₃ is more electron-rich, promoting oxidative addition.
Base Et₃N (1.5 eq)K₂CO₃ (2.0 eq)An inorganic base can sometimes prevent side reactions.
Solvent Acetonitrile or TolueneDMF or DMAcHigher boiling point solvents allow for higher reaction temperatures.
Temperature 80-100 °C110-130 °CIncreased temperature can overcome activation energy barriers.
Problem: Purification of the Final Product is Difficult

You have successfully hydrolyzed the ester, but the final product, 3-(6-methoxypyridin-2-yl)propanoic acid, is a sticky solid or oil that is difficult to purify. You are also struggling to remove a persistent grey/black color, likely residual palladium.

Purification challenges with polar, functionalized molecules are common. A multi-step approach is often necessary.

Purification Workflow Diagram

Caption: Step-wise purification strategy for 3-(6-methoxypyridin-2-yl)propanoic acid.

Detailed Purification Steps:

  • Acid-Base Extraction: This is the most powerful technique to separate your carboxylic acid from neutral organic impurities.

    • Protocol: After the hydrolysis workup, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate). Extract this solution with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃). Your acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind.

    • Carefully separate the aqueous layer and re-acidify it with 1-2M HCl to a pH of ~4-5.[9] The product should precipitate out or can be extracted back into an organic solvent like ethyl acetate or dichloromethane.

  • Palladium Removal:

    • Activated Carbon: After the workup, dissolving the crude product in a solvent and stirring with a small amount of activated carbon for 30-60 minutes can adsorb a significant amount of palladium. Filter through a pad of Celite® to remove the carbon.

    • Thiol Scavengers: For more stubborn palladium contamination, commercially available thiol-functionalized silica gels can be used. These have a high affinity for palladium and can be removed by simple filtration.

  • Crystallization:

    • Solvent Screening: Finding the right solvent system is key. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold. Common systems for this type of molecule include ethyl acetate/heptane, toluene, or isopropanol/water.[10]

    • Technique: Dissolve the crude product in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Chromatography:

    • If crystallization fails, column chromatography is the final option.

    • Mobile Phase: A typical mobile phase would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Crucially, adding a small amount of acetic acid (0.5-1%) to the mobile phase is often required to keep the carboxylic acid protonated and prevent it from streaking on the silica gel.[10]

Key Experimental Protocols

Protocol 1: Heck Reaction - Synthesis of Ethyl 3-(6-methoxypyridin-2-yl)acrylate

This protocol describes a standard laboratory-scale Heck reaction.

  • Reagents & Materials:

    • 2-Bromo-6-methoxypyridine (1.0 eq)

    • Ethyl acrylate (1.2 eq)

    • Palladium(II) acetate, Pd(OAc)₂ (0.02 eq)

    • Triphenylphosphine, PPh₃ (0.04 eq)

    • Triethylamine, Et₃N (1.5 eq)

    • Anhydrous Toluene or Acetonitrile

  • Procedure:

    • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-methoxypyridine, Pd(OAc)₂, and PPh₃.

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

    • Via syringe, add the anhydrous solvent, followed by the triethylamine and ethyl acrylate.

    • Heat the reaction mixture to 90-100 °C under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acrylate product.

Protocol 2: Saponification - Synthesis of 3-(6-Methoxypyridin-2-YL)propanoic Acid

This protocol assumes the starting material is the corresponding ethyl ester, obtained perhaps from a Heck reaction followed by a reduction step (e.g., hydrogenation with H₂, Pd/C).

  • Reagents & Materials:

    • Ethyl 3-(6-methoxypyridin-2-yl)propanoate (1.0 eq)

    • Sodium hydroxide (NaOH) (3.0 eq)

    • Methanol or Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the ethyl propanoate in a mixture of Methanol (or THF) and water (e.g., a 3:1 ratio).

    • Add the sodium hydroxide pellets and stir the mixture at room temperature or heat to 50-60 °C.

    • Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed (typically 2-6 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash once with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 4-5.

    • A precipitate of the desired carboxylic acid should form. If it oils out, extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • If a solid precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

References

  • Vertex Pharmaceuticals, Inc. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Werner, T., et al. (2012). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. [Link]

  • Uniqsis Ltd. (n.d.). FlowSyn™ Application Note 2: Ester Hydrolysis. Interchim. [Link]

  • PrepChem. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Retrieved from [Link]

  • Ranu, B. C., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Bon-glez, J. V., & Torregrosa, R. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International. [Link]

  • EURL-SRM. (2020). Analytical Observations Report. [Link]

Sources

Common issues in handling and storing 3-(6-Methoxypyridin-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist’s Briefing: 3-(6-Methoxypyridin-2-YL)propanoic acid

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized pyridine derivatives like 3-(6-Methoxypyridin-2-YL)propanoic acid (CAS: 944903-36-0)[1] requires a deep understanding of their physicochemical vulnerabilities. This compound features an electron-rich methoxypyridine ring coupled with a hygroscopic propanoic acid chain. These structural characteristics make it highly susceptible to specific environmental stressors, including photo-oxidation, moisture-induced caking, and thermal degradation,[2].

This guide is designed to move beyond basic handling instructions. By explaining the mechanistics behind compound degradation and providing self-validating experimental protocols, we aim to ensure the absolute integrity of your assays.

Part 1: Physicochemical Profiling & Storage Parameters

To establish a baseline for experimental design, all critical handling metrics and their underlying rationales are summarized below.

ParameterSpecification / RecommendationMechanistic Rationale
CAS Number 944903-36-0Unique chemical identifier for regulatory compliance[1].
Storage (Solid) 2–8°C, tightly sealedPrevents thermal decarboxylation of the propanoic acid moiety[3].
Storage (Solution) -20°C in anhydrous solventSlows kinetic degradation and prevents nucleophilic attack in solution.
Light Sensitivity High (Protect from UV/Vis)The electron-donating methoxy group increases susceptibility to photo-oxidation[2].
Moisture Sensitivity High (Store under Argon/N₂)The carboxylic acid tail is highly hygroscopic, leading to hydration and caking.
Primary Solvents DMSO, DMF, MethanolHigh solubility for the un-ionized, lipophilic state of the compound.

Part 2: Troubleshooting Knowledge Base (FAQs)

Q1: My solid powder has formed hard clumps in the original vial. Is the compound still viable for biological assays? Causality: The propanoic acid moiety acts as a moisture sink. When exposed to ambient humidity during repeated vial openings, the powder absorbs atmospheric water, leading to hydration and subsequent caking. Validation: Do not discard immediately. Perform a rapid Karl Fischer titration to quantify water content, or run an LC-MS to ensure no structural hydrolysis has occurred. If purity remains >95%, the compound is viable, but you must recalculate your molecular weight to account for the absorbed water mass before making molar solutions. Prevention: Always store the primary container in a desiccator backfilled with an inert gas (Argon or Nitrogen).

Q2: I prepared a 10 mM stock solution in DMSO, but it turned yellow/brown after two weeks on the bench. What happened? Causality: The methoxypyridine ring is electron-rich due to the electron-donating effect of the methoxy (-OCH₃) group. This makes the aromatic system highly vulnerable to photochemical oxidation when exposed to ambient UV/Visible light[2]. The yellow/brown discoloration is a hallmark of oxidized pyridine byproducts. Validation: Discard discolored solutions immediately. To validate future stocks, run a baseline HPLC-UV at 254 nm on day zero. A drop in the Area Under the Curve (AUC) over time confirms degradation. Prevention: Always store DMSO stock solutions in amber glass vials to block UV transmission, blanket the headspace with Argon, and store at -20°C.

Q3: When I dilute my DMSO stock into my biological assay buffer (pH 7.4), the compound precipitates. How do I fix this? Causality: The carboxylic acid group has a predicted pKa of ~4.5 to 5.0. While it is fully ionized and water-soluble at pH 7.4, the rapid introduction of a concentrated, un-ionized DMSO stock into an aqueous environment causes localized "solvent shock." The compound transiently precipitates before it has the kinetic opportunity to ionize in the buffer. Validation: The final solution must be optically clear. Measure the absorbance at 600 nm (OD600); any reading above 0.05 indicates micro-precipitation that will skew your dose-response curves. Prevention: Pre-warm the buffer to 37°C. Add the DMSO stock dropwise directly into the center of a vigorous vortex.

Q4: Can I sterilize solutions of this compound by autoclaving? Causality: No. Pyridinecarboxylic acid derivatives are susceptible to thermal degradation at elevated temperatures[3]. The thermal energy of an autoclave (121°C) is sufficient to induce decarboxylation of the propanoic acid chain, releasing CO₂ and leaving behind an inactive degradation product. Validation: Sterilize via mechanical filtration only. Prevention: Pass the final aqueous solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of a Self-Validating 10 mM Master Stock

This protocol ensures the compound remains stable in solution by eliminating moisture, oxygen, and light exposure.

  • Equilibration: Remove the solid compound from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes. Rationale: Prevents condensation from forming on the cold powder.

  • Low-Light Weighing: Dim ambient laboratory lights. Weigh the required mass using an analytical balance.

  • Dissolution: Add anhydrous, thoroughly degassed DMSO (water content <0.005%). Vortex for 60 seconds until optically clear.

  • Validation Check: Remove a 5 µL aliquot and run a baseline HPLC-UV (254 nm) to establish the day-zero purity profile.

  • Aliquoting & Blanketing: Dispense the stock into single-use amber glass vials (e.g., 50 µL per vial). Gently overlay the headspace of each vial with a stream of Argon gas for 3 seconds to displace oxygen.

  • Storage: Cap tightly with PTFE-lined septa and store at -20°C.

Protocol B: Aqueous Buffer Formulation (Avoiding Solvent Shock)

This protocol guarantees complete ionization and prevents micro-precipitation during assay prep.

  • Buffer Prep: Pre-warm your target biological buffer (e.g., PBS, pH 7.4) to 37°C in a water bath.

  • Agitation: Place the buffer on a magnetic stirrer and set rotation to 500 rpm to create a deep vortex.

  • Injection: Using a micropipette, inject the 10 mM DMSO stock dropwise directly into the center of the vortex. Do not touch the pipette tip to the sidewalls.

  • Validation Check: Transfer 1 mL of the final solution to a cuvette and measure OD600 against a blank buffer. An OD600 < 0.05 validates that no micro-precipitation has occurred.

Part 4: Mechanistic Workflow

The following diagram maps the causality between environmental stressors, their specific degradation mechanisms on the compound's structure, and the standard operating procedures required to prevent them.

G cluster_stressors Environmental Stressors cluster_degradation Degradation Mechanisms cluster_prevention Protocol Interventions Compound 3-(6-Methoxypyridin-2-YL) propanoic acid Light UV/Vis Light Compound->Light Moisture Atmospheric Moisture Compound->Moisture Heat Elevated Temperature Compound->Heat PhotoDeg Photochemical Oxidation (Methoxypyridine Ring) Light->PhotoDeg Caking Hygroscopic Caking & Hydrolysis Moisture->Caking Decarbox Thermal Decarboxylation (Propanoic Acid Chain) Heat->Decarbox AmberVial Store in Amber Vials (Protect from light) PhotoDeg->AmberVial Prevented by Desiccator Inert Gas (Ar/N2) & Desiccant Caking->Desiccator Prevented by ColdStorage Store at 2-8°C Decarbox->ColdStorage Prevented by

Mechanistic workflow of environmental stressors, degradation pathways, and preventative protocols.

References

  • Title: 3-(6-Methoxypyridin-2-Yl)Propanoic Acid — Chemical Substance Information Source: nextsds.com URL: [Link]

Sources

How to address inconsistent results in experiments with 3-(6-Methoxypyridin-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(6-Methoxypyridin-2-YL)propanoic acid (CAS: 944903-36-0) .

This molecule possesses a unique amphoteric nature due to its weakly basic methoxy-substituted pyridine ring and its acidic propanoic acid chain. This dual functionality frequently leads to zwitterion-induced precipitation, chromatographic artifacts, and stoichiometric imbalances during synthesis. The following troubleshooting guides and self-validating protocols are engineered to establish causality and restore reproducibility to your workflows.

Section 1: Solution Preparation & Assay Buffer Compatibility

FAQ: Why does my compound precipitate when diluted from a DMSO stock into an aqueous assay buffer?

Causality: The precipitation is driven by the molecule's isoelectric point (pI). 3-(6-Methoxypyridin-2-YL)propanoic acid contains both a proton-donating carboxyl group and a proton-accepting pyridine nitrogen. When the pH of your local environment matches the molecule's pI, it shifts into a zwitterionic state (a neutral molecule with localized positive and negative charges). Zwitterions exhibit the lowest possible thermodynamic solubility in aqueous environments because their net-zero charge prevents effective ion-dipole interactions with water molecules, leading to rapid aggregation and precipitation[1].

Speciation LowPH Low pH (< 3.0) Cationic Form High Solubility MidPH Mid pH (~ 4.5 - 6.0) Zwitterionic Form (pI) Minimum Solubility LowPH->MidPH Increase pH (Deprotonate COOH) HighPH High pH (> 7.5) Anionic Form High Solubility MidPH->HighPH Increase pH (Deprotonate Pyridine)

pH-dependent speciation of 3-(6-Methoxypyridin-2-YL)propanoic acid affecting solubility.

Self-Validating Protocol: Step-Wise Aqueous Dilution To bypass the zwitterionic state during assay preparation, follow this controlled dilution methodology:

  • Stock Preparation: Prepare a 10 mM to 50 mM stock solution of the compound in anhydrous DMSO.

  • Buffer Optimization: Pre-warm your aqueous assay buffer (e.g., PBS or HEPES) to 37°C. Strictly adjust the buffer to pH 7.5–7.8 before compound addition. This ensures the environment immediately forces the molecule into its highly soluble anionic (deprotonated carboxylate) form.

  • Dynamic Mixing: Add the DMSO stock dropwise into the vigorously vortexing buffer. Do not add buffer to the DMSO stock, as the transient mixing zone will pass through the pI, seeding precipitation.

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis to confirm the concentration matches your theoretical yield.

Section 2: Analytical Chromatography (HPLC/LC-MS)

FAQ: Why do I observe severe peak tailing, split peaks, and shifting retention times during reverse-phase HPLC?

Causality: Peak tailing for pyridine-containing compounds in reverse-phase HPLC is predominantly caused by secondary ionic interactions. While the hydrophobic propanoic acid chain interacts normally with the C18 stationary phase, the basic pyridine nitrogen strongly interacts with unreacted, acidic silanol groups (Si-O⁻) present on the silica matrix[2]. If the mobile phase pH is not strictly controlled, the pyridine ring remains partially protonated, causing it to "drag" across the ionized silanols, resulting in asymmetric tailing and shifting retention times[3].

HPLC_Troubleshooting Start Issue: HPLC Peak Tailing CheckpH Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 3.0? CheckpH->IsAcidic AddAcid Add 0.1% TFA or Formic Acid to protonate silanols IsAcidic->AddAcid No CheckColumn Check Column Type IsAcidic->CheckColumn Yes AddAcid->CheckColumn EndCapped Use End-capped C18 Column CheckColumn->EndCapped

Troubleshooting workflow for resolving HPLC peak tailing caused by silanol interactions.

Self-Validating Protocol: Mobile Phase Optimization

  • Acidic Modifier: Supplement both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile/Methanol) with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. This lowers the pH below 3.0, fully protonating both the pyridine nitrogen and the surface silanols (Si-OH), thereby neutralizing the secondary ionic attraction[2].

  • Column Selection: Utilize a highly end-capped C18 column designed specifically for basic/polar compounds to physically block access to residual silanols.

  • Validation: Inject a standard of the compound. Calculate the Asymmetry Factor (As). A successful optimization will yield an As value between 0.95 and 1.10.

Section 3: Synthetic Workflows & Amide Coupling

FAQ: Why are my amide coupling yields low or inconsistent when using HATU and EDC?

Causality: Inconsistent yields during the activation of the propanoic acid chain are typically rooted in base stoichiometry and the electronic influence of the 6-methoxypyridine ring. Pyridine-containing carboxylic acids are frequently supplied or isolated as hydrochloride salts. If standard equivalents of base (e.g., 1.0 - 2.0 eq) are used, the base is entirely consumed neutralizing the HCl salt, leaving the carboxylic acid protonated and unable to react efficiently with HATU to form the active OAt ester[4].

Self-Validating Protocol: Optimized HATU/DIPEA Coupling

  • Preparation: Under an inert atmosphere (nitrogen/argon), dissolve 3-(6-Methoxypyridin-2-YL)propanoic acid (1.0 eq) in anhydrous DMF.

  • Base Saturation: Add N,N-Diisopropylethylamine (DIPEA) at 3.0 to 4.0 eq . This excess is mandatory to neutralize any trace salts and fully deprotonate the carboxylic acid[4].

  • Activation: Add HATU (1.2 eq) and stir at room temperature for exactly 15 minutes. Do not exceed 30 minutes, as over-activation can lead to intramolecular cyclization or degradation.

  • Conjugation: Add the primary or secondary amine ligand (1.1 eq) and stir for 2 to 4 hours.

  • Validation: Quench a 5 µL aliquot into 100 µL of Acetonitrile/Water (1:1) and analyze via LC-MS to confirm the disappearance of the activated ester mass and the appearance of the product mass.

Section 4: Quantitative Data Summary

For rapid reference during experimental design, consult the summarized physicochemical and troubleshooting parameters below:

ParameterValue / RecommendationImpact on Workflow
Chemical Formula C9H11NO3Determines mass/charge ratios for LC-MS.
Molecular Weight ~181.19 g/mol Required for precise molarity calculations.
Solubility Risk High at pH 4.5 - 6.0Zwitterion formation causes rapid precipitation[1].
HPLC Modifier 0.1% TFA or Formic AcidSuppresses silanol interactions and peak tailing[2].
Coupling Reagents HATU / DIPEA (1:3 ratio)Ensures complete carboxylate activation[4].

References

  • A Head-to-Head Comparison of Cbz-NH-PEG1-CH2CH2COOH and Boc-NH-PEG1-CH2CH2COOH Linkers in Bioconjug
  • Application Notes and Protocols for Cbz-NH-peg10-CH2cooh in Drug Development - Benchchem. Benchchem.
  • Zwitter Ion and Isoelectric point: How to Explain - Biochemistry Den. Biochemistry Den.
  • Technical Support Center: Thieno[3,2-b]pyridine-5-carboxylic Acid Reaction Monitoring - Benchchem. Benchchem.
  • Technical Support Center: Refining Purification Methods for 6-O-Nicotinoylbarb

Sources

Technical Support Center: In Vivo Optimization of 3-(6-Methoxypyridin-2-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 3-(6-Methoxypyridin-2-YL)propanoic acid (CAS: 944903-36-0). This guide is engineered for pharmacologists, formulation scientists, and drug development professionals. Substituted pyridine-propanoic acid derivatives are highly valuable scaffolds, frequently utilized in the development of G-protein coupled receptor (GPCR) agonists (such as GPR40 and GPR120) and protein-protein interaction inhibitors 12.

Due to their specific physicochemical properties—a lipophilic heteroaromatic core paired with a weakly acidic propanoic acid moiety (pKa ~4.5)—these compounds present unique challenges regarding aqueous solubility, plasma protein binding, and metabolic stability. This guide provides field-proven, mechanistically grounded strategies to optimize your in vivo dosing regimens.

Formulation & Vehicle Selection (FAQs)

Q: My compound crashes out of solution when preparing the intravenous (IV) dose. How can I achieve a stable, true solution? A: The precipitation is caused by the weak acidity of the propanoic acid moiety. In standard saline (pH ~5.5-6.0), the compound is insufficiently ionized to overcome the lipophilicity of the methoxypyridine ring. For IV administration, you must administer a true solution to prevent fatal pulmonary embolism. We recommend a co-solvent system such as DMSO/PEG400/H2O (e.g., 20/60/20 or 10/40/50) 1. Causality: DMSO disrupts the crystalline lattice of the API, while PEG400 acts as a surfactant/solubilizer that prevents the drug from precipitating rapidly upon dilution in the aqueous bloodstream.

Q: What is the recommended vehicle for oral (PO) gavage, and why? A: For PO dosing, do not attempt to force the compound into a true solution. Instead, use a homogeneous suspension in 0.5% Methylcellulose (MC) or 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) 1. Causality: In the highly acidic environment of the rodent stomach (pH 1-2), the propanoic acid will be fully unionized and insoluble. If dosed as a solution, it will unpredictably precipitate in the stomach, leading to erratic absorption. A polymer-stabilized suspension ensures uniform particle distribution, allowing for consistent dissolution once the compound reaches the higher pH of the intestine, routinely yielding >70% oral bioavailability for this chemical class [[1]]().

Pharmacokinetics & Dosing Regimen (FAQs)

Q: I am seeing low free-drug concentrations in plasma despite high total exposure. What is causing this? A: Propanoic acid derivatives are notorious for exceptionally high Plasma Protein Binding (PPB) , often exceeding 99% [[1]](). The carboxylic acid anion binds strongly to a specific site on human/rodent serum albumin. Causality: Because only the unbound fraction is pharmacologically active, you may need to escalate the dose to saturate albumin binding sites or optimize the dosing regimen based on unbound intrinsic clearance ( Clint​ ) rather than total clearance.

Q: What are the standard starting doses for rodent PK and efficacy studies? A: Based on structurally similar propionic acid derivatives (e.g., Keap1-Nrf2 inhibitors and GPR40 agonists), a standard starting point for pharmacokinetic profiling is 1 mg/kg for IV and 5 mg/kg for PO in mice or Sprague-Dawley rats 3. For pharmacodynamic efficacy models (e.g., Oral Glucose Tolerance Tests), doses typically range from 10 to 30 mg/kg PO [[2]]().

Q: The half-life of my compound is shorter than expected in vivo. Why? A: The beta-position of the propanoic acid chain is highly susceptible to hepatic β -oxidation 2. If metabolic stability is poor, consider structural optimization (e.g., alpha/beta substitution) or co-administering with a pan-CYP/oxidation inhibitor (like ABT) during early proof-of-concept studies to isolate the mechanism of clearance.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check of the current step is successful.

Protocol A: Preparation of 1 mg/mL IV Solution (10% DMSO / 40% PEG400 / 50% Saline)
  • Primary Dissolution: Weigh 1.0 mg of 3-(6-Methoxypyridin-2-YL)propanoic acid into a sterile glass vial. Add 100 µL of pure DMSO. Vortex for 60 seconds.

    • Validation Check: The liquid must be completely transparent. If particulates remain, sonicate at 37°C for 5 minutes.

  • Surfactant Addition: Add 400 µL of PEG400 to the vial. Vortex for 30 seconds to create a uniform organic phase.

    • Validation Check: Hold the vial against a dark background. No striations or cloudiness should be visible.

  • Aqueous Phase Integration: Dropwise, add 500 µL of sterile saline (0.9% NaCl) while continuously vortexing.

    • Causality: Rapid addition causes localized high-polarity zones, forcing the lipophilic compound to crash out. Dropwise addition prevents this.

  • Final Validation & Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Validation Check: If resistance is high during filtration, micro-crystals have formed. Discard and restart, potentially increasing DMSO to 20% 1.

Protocol B: Preparation of 5 mg/mL PO Suspension (0.5% Methylcellulose)
  • Polymer Hydration: Prepare a 0.5% (w/v) Methylcellulose solution in DI water 24 hours in advance. Stir overnight at 4°C to ensure complete polymer hydration and eliminate air bubbles.

  • API Wetting: Weigh 5.0 mg of the compound into a mortar or glass vial. Add 50 µL of the 0.5% MC solution to create a thick paste. Triturate (grind) thoroughly for 2 minutes.

    • Causality: Wet-milling the dry powder breaks up electrostatic agglomerates, ensuring a uniform particle size distribution.

  • Dilution: Gradually add the remaining 950 µL of 0.5% MC solution while mixing continuously.

  • Homogenization: Probe-sonicate the suspension on ice for 3 cycles (10 seconds on, 10 seconds off).

    • Validation Check: Place a 5 µL drop on a glass slide under a light microscope. Particles must be uniformly dispersed and <10 µm in diameter to guarantee consistent GI absorption.

Quantitative Data Summaries

Table 1: Benchmark Pharmacokinetic Parameters for Propanoic Acid Derivatives in Rodents 13

ParameterTypical RangeMechanistic Implication for 3-(6-Methoxypyridin-2-YL)propanoic acid
Oral Bioavailability ( Foral​ ) > 70%High absorption potential when formulated as a polymer suspension.
Plasma Protein Binding (PPB) > 99%Strong affinity for serum albumin; free fraction ( fu​ ) will be very low.
Volume of Distribution ( Vdss​ ) 0.5 - 2.0 L/kgLimited tissue distribution; compound largely restricted to systemic circulation.
Terminal Half-life ( t1/2​ ) 2.0 - 6.0 hoursModerate duration of action; susceptible to hepatic β -oxidation.

Troubleshooting Matrix

Observed IssueProbable CauseRecommended Solution
Lethargy/Toxicity immediately post-IV dose Embolism due to API precipitation in the bloodstream.Switch from saline to a 20/60/20 (DMSO/PEG400/Water) co-solvent system. Ensure slow IV push (>30 seconds).
High variability in PO exposure between animals API agglomeration in the dosing vehicle.Implement the "wetting and trituration" step (Protocol B, Step 2). Verify particle size <10 µm via microscopy.
Rapid clearance ( Clp​ ) in vivo High intrinsic clearance via hepatic β -oxidation.Perform an in vitro hepatocyte stability assay to confirm. Consider structural optimization of the propanoic acid chain.

Formulation & Dosing Workflow Visualization

G A 3-(6-Methoxypyridin-2-YL) propanoic acid (API) B Physicochemical Profiling Weak Acid (pKa ~4.5) A->B C Select Dosing Route B->C D Intravenous (IV) Target: True Solution C->D Rapid Exposure E Oral (PO) Target: Homogeneous Suspension C->E Efficacy Testing F Co-solvent System DMSO/PEG400/H2O D->F G Polymer Suspension 0.5% Methylcellulose E->G H In Vivo PK Evaluation (High PPB >99% expected) F->H G->H

Workflow for formulating and dosing pyridine-propanoic acid derivatives in vivo.

References

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents.National Institutes of Health (NIH) / PMC.
  • Discovery of Propionic Acid Derivatives with a 5-THIQ Core as Potent and Orally Bioavailable Keap1–Nrf2 Protein–Protein Interaction Inhibitors for Acute Kidney Injury.Journal of Medicinal Chemistry - ACS Publications.
  • Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists.Journal of Medicinal Chemistry - ACS Publications.

Sources

Preventing degradation of 3-(6-Methoxypyridin-2-YL)propanoic acid during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-(6-Methoxypyridin-2-YL)propanoic acid (CAS: 111100-36-8).

As a bifunctional heterocyclic compound, this molecule features a methoxy-substituted pyridine ring and a propanoic acid side chain. While highly useful in drug development and synthetic chemistry, its structural complexity makes it uniquely susceptible to specific chemical and biological degradation pathways. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot degradation issues and establish self-validating experimental protocols.

Part 1: Visualizing the Degradation Landscape

To effectively prevent degradation, we must first understand the causality behind it. The diagram below maps the specific environmental stressors to their corresponding structural vulnerabilities on the molecule.

DegradationLogic Target 3-(6-Methoxypyridin-2-YL) propanoic acid Demethylation Demethylation (Loss of -CH3) Target->Demethylation Strong Lewis/Bronsted Acids (e.g., BBr3, HBr) NOxidation N-Oxidation (+16 Da Shift) Target->NOxidation Peroxides / mCPBA (Oxidizing Agents) Esterification Esterification (Alkylation of -COOH) Target->Esterification Alcohols + Acid Catalyst (e.g., MeOH + H+) Biodegradation Ring Cleavage (Microbial Degradation) Target->Biodegradation Bacterial Contamination (e.g., Arthrobacter sp.)

Caption: Logical mapping of environmental stressors to specific degradation pathways.

Part 2: Troubleshooting & FAQs

Q1: I am observing a +16 Da mass shift in my LC-MS analysis of stored samples. What is causing this? Causality: You are observing N-oxidation . The lone pair of electrons on the pyridine nitrogen is highly susceptible to electrophilic attack by oxidizing agents. Exposure to peroxides (such as those formed in aging ethereal solvents like THF or diethyl ether) or peroxy acids (like mCPBA or peracetic acid) will rapidly convert the pyridine ring into a pyridine N-oxide[1][2]. Solution: Purge your storage vials with inert gas (Argon/Nitrogen) to displace atmospheric oxygen. Never store this compound in unstabilized ethereal solvents. If running assays that generate reactive oxygen species (ROS), consider the N-oxide as a likely metabolic artifact.

Q2: Why does my compound lose its methoxy group during acidic workups? Causality: The methoxy group on the pyridine ring is an electron-donating group. Under harsh acidic conditions (utilizing strong Lewis acids like BBr₃ or Bronsted acids like HBr), the ether bond undergoes chemoselective cleavage (demethylation), yielding a pyridone (the tautomer of hydroxypyridine)[3][4]. Solution: Avoid using strong acids during extraction or deprotection steps. If you are using acidic mobile phases (e.g., 0.1% TFA) during preparative HPLC, ensure that your collected fractions are neutralized or lyophilized immediately to minimize the kinetic window for ether cleavage.

Q3: My aqueous stock solutions degrade completely over a few weeks at 4°C, but NMR shows no simple hydrolysis. What is happening? Causality: You are likely experiencing microbial biodegradation . Aqueous solutions of pyridine derivatives are highly vulnerable to bacterial contamination. Certain soil and water bacteria, such as Arthrobacter sp., possess specialized flavin-dependent monooxygenases (e.g., the PyrA enzyme) that catalyze the direct oxidative cleavage of the pyridine ring without requiring prior reduction or hydroxylation[5][6]. Solution: Aqueous solutions must never be stored at 4°C for extended periods. You must sterile-filter (0.22 µm) all aqueous working solutions to remove bacterial contaminants and store them at -20°C.

Q4: How do I prevent esterification of the propanoic acid tail during sample preparation? Causality: The propanoic acid moiety will readily undergo Fischer esterification if dissolved in primary alcohols (e.g., methanol, ethanol) in the presence of trace acidic protons (such as those found in LC-MS mobile phases). Solution: Use strictly aprotic solvents (e.g., anhydrous DMSO or Acetonitrile) for your master stock solutions. If methanol must be used for a specific assay, prepare the sample immediately before injection.

Part 3: Quantitative Stability Data

To aid in experimental planning, the following table summarizes the quantitative degradation risks associated with various laboratory conditions.

Environmental ConditionPrimary DegradantEstimated Half-Life (DT50)Required Preventive Action
Aqueous, pH 7, 25°C (Non-sterile) Ring Cleavage (Enzymatic)< 7 daysSterile filtration (0.22 µm); Store at -20°C.
Methanol + 0.1% TFA, 25°C Methyl Ester (+14 Da)24 - 48 hoursUse aprotic solvents (DMSO/MeCN) for stocks.
THF (Peroxide-containing), 60°C Pyridine N-Oxide (+16 Da)< 4 hoursUse peroxide-free, BHT-stabilized solvents.
1M HCl or BBr₃, 80°C Demethylation (-14 Da)< 2 hoursAvoid harsh acidic workups; neutralize rapidly.

Part 4: Standardized Experimental Protocol for Stock Preparation

To ensure the highest scientific integrity, use the following self-validating workflow to prepare and store your master stock solutions.

Workflow Prep 1. Dissolve in Anhydrous DMSO Filter 2. Sterile Filtration (0.22 µm PTFE) Prep->Filter Aliquot 3. Aliquot into Amber Vials Filter->Aliquot Store 4. Store at -20°C (Argon Purged) Aliquot->Store Validate 5. LC-MS Validation Before Assay Store->Validate

Caption: Self-validating experimental workflow for preparing and storing stable stock solutions.

Step-by-Step Methodology: 10 mM Master Stock Preparation
  • Gravimetric Analysis: Weigh the 3-(6-Methoxypyridin-2-YL)propanoic acid powder using a calibrated analytical balance in a low-humidity environment to prevent moisture absorption.

  • Solubilization: Dissolve the compound in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Causality: DMSO is an aprotic solvent that completely prevents Fischer esterification of the propanoic acid tail.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: This physically removes microbial contaminants (e.g., Arthrobacter sp.), preventing PyrA-mediated enzymatic ring cleavage during storage[6].

  • Aliquoting & Purging: Dispense 50–100 µL single-use aliquots into amber glass vials. Gently blow a stream of Argon gas over the headspace of each vial before sealing. Causality: Amber glass mitigates UV-induced photodegradation, while Argon displaces oxygen, preventing spontaneous N-oxidation[2].

  • Cryopreservation: Transfer the sealed vials immediately to a -20°C freezer.

  • Self-Validation (Pre-Assay Check): Before utilizing an aliquot for a critical in vitro or in vivo assay, dilute 1 µL of the stock in Acetonitrile/Water and run a rapid LC-MS scan.

    • Validation Criteria: Confirm the presence of the parent mass [M+H]+ and verify the strict absence of +16 Da (N-oxide) or +14 Da (methyl ester) contaminant peaks.

Part 5: References

  • Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b Source: ResearchGate URL:[Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered Source: National Institutes of Health (NIH) URL:[Link]

  • pyridine-n-oxide - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • Pyridine-N-oxide Source: Wikipedia URL:[Link]

  • Cleavage of Pyridyl Methyl Ethers and Reactions of Source: Electronics And Books URL:[Link]

Sources

Troubleshooting guide for thermal shift assays with novel compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF). As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting advice. In early-stage drug discovery, encountering artifacts with novel compounds is inevitable. To overcome these hurdles, we must understand the mechanistic causality behind assay failures and implement self-validating protocols to ensure your target engagement data is robust and reproducible.

Part 1: The Self-Validating TSA Protocol

Before diagnosing failures, we must establish a baseline methodology that inherently controls for common artifacts. A self-validating system relies on internal controls—specifically, the "Everything But the Protein" (EBP) control[1]—to immediately flag compound autofluorescence, dye interactions, or buffer incompatibilities before they are misinterpreted as biological phenomena.

Step-by-Step Methodology: High-Throughput DSF for Novel Compounds
  • Reagent Preparation : Prepare a 1000x working stock of SYPRO Orange (from a 5000x commercial stock) in DMSO. Prepare the target protein at 10–20 µM in a standard, non-hydrophobic buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl)[2].

    • Causality: Minimizing final DMSO to <2% v/v prevents solvent-induced destabilization of the native protein fold, while avoiding hydrophobic buffer additives prevents premature dye binding.

  • Control Setup (Critical) :

    • Positive Control: Protein + known stabilizing ligand (validates protein folding and dye integrity).

    • Negative Control (Apo): Protein + DMSO vehicle (establishes the baseline melting temperature, Tm).

    • EBP Control: Buffer + Compound + Dye (No Protein)[1].

    • Causality: The EBP control identifies if the novel compound intrinsically fluoresces, quenches the dye, or forms hydrophobic micelles that artificially recruit SYPRO Orange.

  • Reaction Assembly : In a 384-well qPCR plate, combine 10 µL of the 2 µM protein solution, 10 nL to 200 nL of the novel compound (for a 10–50 µM final concentration), and 1 µL of the diluted SYPRO Orange[2].

  • Thermal Cycling : Seal the plate with an optical adhesive film. Centrifuge at 1000 x g for 1 minute to eliminate air bubbles. Run a continuous heating gradient from 25°C to 95°C at a ramp rate of 1°C/minute[3]. Monitor fluorescence using appropriate filters (e.g., Excitation ~465 nm / Emission ~590 nm)[2].

  • Data Analysis : Extract the first derivative of the melt curve to identify the apparent melting temperature (Tm). Calculate the thermal shift (ΔTm = Tm_compound - Tm_apo)[2].

Part 2: Troubleshooting FAQs & Mechanistic Solutions

Q1: My assay shows extremely high initial fluorescence at 25°C, and the curve only goes down. What is happening? Causality: SYPRO Orange is highly fluorescent in hydrophobic environments and strongly quenched in aqueous solutions[4]. High initial fluorescence means the dye is already bound to a hydrophobic surface before thermal unfolding begins. This is typically caused by:

  • Protein Aggregation : The protein is already misfolded or aggregated, exposing hydrophobic patches to the dye[5].

  • Buffer Incompatibility : The presence of detergents (e.g., Triton X-100, Tween-20) or carrier proteins like Bovine Serum Albumin (BSA), which nonspecifically bind hydrophobic molecules[6][7].

  • Compound Micelles : Novel lipophilic compounds may aggregate at high assay concentrations, creating hydrophobic sinks for the dye.

Solution: Check your EBP control. If the EBP control also exhibits high fluorescence, the issue lies in the buffer or the compound[1]. Strictly avoid BSA and detergents in the assay buffer[6][7]. If only the protein well has high fluorescence, the protein is aggregated. Centrifuge the protein stock at 14,000 x g for 10 minutes or pass it through a 0.22 µm filter prior to the assay to remove high-molecular-weight aggregates[7].

Q2: I see multiple transitions (a biphasic or multiphasic melt curve). How do I interpret this? Causality: A multiphasic curve indicates that the protein is unfolding in distinct thermodynamic stages[5]. This occurs if:

  • The protein possesses multiple independent domains with varying thermal stabilities[5].

  • The sample is impure, containing a mixture of different proteins unfolding at different temperatures.

  • The novel compound binds to and stabilizes only one specific domain, shifting its specific Tm while leaving the other domain's Tm unchanged[5].

Solution: First, assess protein purity via SDS-PAGE or SEC-MALS. If the protein is highly pure, the transitions likely represent distinct domains. When screening compounds, track the specific transition (Tm1 or Tm2) that shifts. Use the first derivative of the raw fluorescence curve to accurately resolve and quantify overlapping peaks.

Q3: The melt curve is completely flat, with no increase in fluorescence. Is the assay broken? Causality: A flatline indicates that the dye is never entering a hydrophobic environment. This happens if:

  • The protein lacks a significant hydrophobic core (e.g., intrinsically disordered proteins)[5].

  • The protein concentration is too low to yield a detectable signal above the instrument's noise floor.

Solution: Increase the protein concentration (try 5–10 µM) and optimize the dye concentration[6]. Run a known positive control (e.g., Lysozyme) to validate the instrument optics and confirm that the SYPRO Orange has not degraded from light exposure[7].

Q4: My novel compound causes a massive, erratic spike in fluorescence, masking the protein unfolding curve. How can I fix this? Causality: Many novel small molecules, particularly those with extended conjugated pi-systems, possess intrinsic autofluorescence or act as inner-filter effect quenchers at the excitation/emission wavelengths of SYPRO Orange.

Solution: If the EBP control confirms compound autofluorescence, you must decouple the optics. Switch to a dye-free method like nanoDSF, which monitors unfolding via intrinsic tryptophan fluorescence[7]. Alternatively, utilize Cellular Thermal Shift Assays (CETSA) coupled with mass spectrometry or Western blotting, which completely bypasses fluorescence-based detection and allows target engagement analysis in a physiological environment[8].

Part 3: Data Presentation & Visualization

Quantitative Troubleshooting Matrix

To standardize your assay development, compare your experimental parameters against these established thresholds.

ParameterOptimal RangeTroubleshooting ThresholdMechanistic Implication
Protein Concentration 1 - 5 µM< 0.5 µM or > 20 µMLow signal-to-noise (low) / Aggregation risk (high)
SYPRO Orange Conc. 2x - 5x> 10xHigh background noise, dye-induced destabilization
Heating Ramp Rate 1°C / min> 3°C / minThermal lag between block and sample; artificially high Tm
DMSO Concentration < 2% v/v> 5% v/vSolvent-induced protein unfolding and destabilization
Expected ΔTm (Hit) > 2.0°C< 0.5°CTrue target engagement vs. assay noise/buffer effect
TSA Troubleshooting Logic Workflow

TSA_Troubleshooting Start Run TSA with EBP Control (Everything But Protein) Analyze Analyze Melt Curve (25°C - 95°C) Start->Analyze Q_HighBg High Initial Fluorescence? Analyze->Q_HighBg Q_Flat Flatline / No Transition? Analyze->Q_Flat CheckEBP Check EBP Control Is it high? Q_HighBg->CheckEBP Yes CheckProt Check Protein Fold & Concentration Q_Flat->CheckProt Yes Agg Protein Aggregated Filter/Spin Sample CheckEBP->Agg No (EBP Low) Buf Buffer/Compound Issue Remove BSA/Detergent CheckEBP->Buf Yes (EBP High) IDP Disordered Protein or Low Conc. CheckProt->IDP

Logical workflow for diagnosing and resolving common Thermal Shift Assay anomalies.

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Validation & Comparative

A Comparative Guide to the Validation of 3-(6-Methoxypyridin-2-YL)propanoic Acid's Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a novel chemical entity (NCE) with promising phenotypic effects is both an exhilarating and daunting milestone. Our focus here, 3-(6-Methoxypyridin-2-YL)propanoic acid, represents such a candidate—a molecule of interest for which the precise mechanism of action remains to be elucidated. The journey from a promising hit to a validated lead compound is paved with rigorous scientific inquiry, central to which is the unambiguous identification of its molecular target and the validation of its engagement in a physiological context.

This guide provides an in-depth, comparative analysis of leading-edge methodologies for validating the mechanism of action of an NCE like 3-(6-Methoxypyridin-2-YL)propanoic acid. We will move beyond theoretical discussions to provide actionable, field-proven protocols and data interpretation frameworks, empowering researchers to design and execute robust validation studies. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental design is a self-validating system.

Pillar 1: Unbiased Target Identification in a Native Environment

The primary challenge in mechanism-of-action studies is to identify the direct binding partner(s) of the NCE without prior assumptions. Label-free techniques that operate in complex biological matrices, such as cell lysates or intact cells, are paramount. Here, we compare two powerful and widely adopted methods: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization.[1][2] When a small molecule binds to its protein target, it typically increases the protein's conformational stability, resulting in a higher melting temperature. This change in thermal stability can be detected and quantified, providing direct evidence of target engagement within the cell.[3][4]

CETSA is exceptionally powerful because it can be performed in intact cells, providing a physiologically relevant context where the target protein is in its native state, and factors such as cell permeability and intracellular metabolism are inherently accounted for.[2] This makes it a gold-standard method for confirming that a compound reaches and binds to its intended target in a living system.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A Culture Cells B Treat cells with 3-(6-Methoxypyridin-2-YL)propanoic acid or Vehicle (DMSO) A->B C Aliquot cell suspensions B->C D Heat aliquots at a range of temperatures (e.g., 40-70°C) C->D E Cell Lysis & Centrifugation (separate soluble/insoluble) D->E F Quantify soluble protein (Western Blot or Mass Spec) E->F G Plot Melt Curves & Determine Thermal Shift F->G

Caption: CETSA workflow for assessing target engagement.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T) at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of 3-(6-Methoxypyridin-2-YL)propanoic acid or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. A no-heat control should be included.

    • Cool the samples at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

    • Normalize protein concentrations for all samples.[3]

    • Analyze the soluble protein levels of the target of interest by Western blotting.

Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on a similar principle to CETSA but uses proteases instead of heat to challenge protein stability.[5] The binding of a small molecule can shield a protein's cleavage sites from a protease, thus making it more resistant to digestion.[6][7] This method is particularly useful for unbiased target discovery when combined with mass spectrometry.

DARTS is an excellent orthogonal method to CETSA. It does not require heating, which can sometimes be a confounding factor for membrane proteins or large protein complexes.[8] Its strength lies in its simplicity and adaptability for identifying completely unknown targets from a complex proteome without requiring any modification to the compound of interest.[7]

DARTS_Workflow cluster_prep Sample Preparation cluster_digest Protease Digestion cluster_analysis Analysis A Prepare Cell Lysate B Treat lysate with 3-(6-Methoxypyridin-2-YL)propanoic acid or Vehicle (DMSO) A->B C Add Protease (e.g., Pronase, Trypsin) B->C D Incubate for a controlled time C->D E Stop Digestion & Denature D->E F Analyze by SDS-PAGE (for known target) or LC-MS/MS (for discovery) E->F G Identify Protected Proteins F->G Kinobeads_Workflow cluster_prep Competition & Capture cluster_process Processing cluster_analysis Analysis A Prepare Cell Lysate B Incubate lysate with increasing concentrations of NCE A->B C Add Kinobeads to capture unbound kinases B->C D Wash beads to remove non-specific binders C->D E On-bead protein digestion (e.g., with Trypsin) D->E F Analyze peptides by LC-MS/MS E->F G Quantify kinase displacement and determine IC50 values F->G

Sources

A Senior Application Scientist's Guide to Pharmacokinetic Profiling: In Silico vs. In Vitro Strategies for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyridine ring stands as a "privileged scaffold."[1] Its unique chemical properties, including its aromatic nature and ability to act as a hydrogen bond acceptor, make it a cornerstone in a vast number of FDA-approved drugs.[2][3] From anticancer to antiviral agents, the versatility of pyridine derivatives is undeniable.[1][4] However, this structural utility brings a significant challenge: predicting how these novel molecules will behave in the human body. A compound's therapeutic potential is inextricably linked to its pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME). Poor PK properties are a leading cause of late-stage clinical failures.

This guide provides a comparative analysis of the two primary strategies employed in preclinical drug discovery to characterize the ADME profile of pyridine derivatives: in silico computational modeling and in vitro experimental assays. As a senior application scientist, my objective is not merely to list protocols but to illuminate the causality behind experimental choices and demonstrate how these two approaches, when integrated, form a powerful, self-validating system for de-risking and advancing promising drug candidates.

The In Silico Approach: Predictive Power in Early Discovery

The fundamental principle of in silico ADME profiling is to predict a compound's pharmacokinetic behavior based on its chemical structure.[5][6] This approach leverages computational power to model complex biological interactions, allowing for the rapid screening of vast virtual libraries of compounds before a single molecule is ever synthesized.[7][8]

The Causality Behind the Choice: The primary driver for employing in silico tools at the outset of a discovery program is efficiency. It allows researchers to triage thousands of potential pyridine derivatives, prioritizing those with a higher probability of success and flagging molecules likely to possess fatal flaws, such as poor absorption or rapid metabolic breakdown.[9] This "fail-fast, fail-cheap" philosophy conserves invaluable resources and accelerates the entire discovery timeline.[7]

Common In Silico Methodologies

Computational ADME prediction relies on a range of techniques, from ligand-based approaches that correlate structural features with known PK data to structure-based methods that model the interaction between a drug and a metabolic enzyme.[10][11]

  • Absorption & Permeability: Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict aqueous solubility and intestinal permeability, key determinants of oral bioavailability.

  • Distribution: Models predict crucial parameters like plasma protein binding (PPB) and the ability to cross the blood-brain barrier. Only the unbound fraction of a drug is typically pharmacologically active.[12]

  • Metabolism: Predicting a compound's metabolic fate is arguably the most complex, yet most critical, aspect of in silico profiling. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family.[10] Computational tools can predict the specific atoms on a pyridine derivative that are most susceptible to metabolism, known as the Sites of Metabolism (SOM).[11] This insight is invaluable for medicinal chemists, who can then modify the structure to block these metabolic "hotspots" and improve the compound's half-life. Tools like SyGMa and BioTransformer integrate rule-based systems and machine learning to predict potential metabolites.[13]

cluster_0 In Silico PK Profiling Workflow virtual_library Virtual Library of Pyridine Derivatives descriptor_calc Calculate Physicochemical Descriptors (e.g., logP, MW) virtual_library->descriptor_calc adme_models ADME Prediction Models qsar QSAR Models (Solubility, Permeability) docking Structure-Based Models (CYP450 Docking, SOM) ml Machine Learning (PPB, BBB penetration) data_analysis Data Analysis & Prioritization qsar->data_analysis docking->data_analysis ml->data_analysis candidate_selection Select Candidates for In Vitro Testing data_analysis->candidate_selection cluster_1 In Vitro PK Profiling Workflow candidate Synthesized Pyridine Derivative Candidate solubility Kinetic/Thermodynamic Solubility Assay candidate->solubility permeability Caco-2 Permeability Assay candidate->permeability metabolism Microsomal Stability Assay candidate->metabolism ppb Plasma Protein Binding (RED) Assay candidate->ppb pk_profile Comprehensive ADME Profile solubility->pk_profile permeability->pk_profile metabolism->pk_profile ppb->pk_profile optimization Guide Further Chemical Optimization pk_profile->optimization cluster_2 Integrated Drug Discovery Pipeline insilico In Silico Screening (High Throughput) synthesis Synthesis of Prioritized Hits insilico->synthesis Selects top candidates invitro In Vitro ADME Profiling synthesis->invitro optimization Structure-Activity/ Property Relationship (SAR/SPR) Analysis invitro->optimization Provides empirical data optimization->insilico Refines models optimization->synthesis Designs new analogs invivo In Vivo PK Studies (Preclinical) optimization->invivo Selects lead candidate

Sources

Benchmarking 3-(6-Methoxypyridin-2-YL)propanoic Acid: A Comparative Guide for GPR120/FFA4 Modulator Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Uncharted Territory of Novel Compound Characterization

In the dynamic landscape of drug discovery, researchers frequently encounter novel chemical entities with promising, yet uncharacterized, biological activities. Such is the case with 3-(6-Methoxypyridin-2-YL)propanoic acid, a compound whose specific molecular target is not yet extensively documented in publicly accessible literature. This guide, therefore, takes a proactive and instructive approach. We will operate under the well-reasoned hypothesis that this molecule, hereafter referred to as "Compound X," is a putative modulator of the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4). This assumption is based on structural motifs common in known GPR120 ligands.

This document serves as a comprehensive roadmap for researchers and drug development professionals to systematically benchmark Compound X against a panel of established GPR120 modulators. The methodologies and experimental frameworks detailed herein are designed to not only elucidate the potency and selectivity of Compound X but also to provide deep insights into its mechanism of action, a critical step in its journey from a novel molecule to a potential therapeutic agent.

GPR120/FFA4: A Key Regulator of Metabolism and Inflammation

GPR120 is a G-protein coupled receptor that has garnered significant attention as a therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][] Endogenous long-chain free fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), are the natural ligands for GPR120.[3] Upon activation, GPR120 can initiate a cascade of downstream signaling events through two primary pathways: the Gαq/11 pathway, which leads to intracellular calcium mobilization and is associated with the secretion of glucagon-like peptide-1 (GLP-1), and the β-arrestin 2 pathway, which mediates potent anti-inflammatory effects.[4] The dual nature of its signaling pathways makes GPR120 an attractive, albeit complex, target for therapeutic intervention.

Signaling Pathways of GPR120/FFA4

GPR120_Signaling cluster_membrane Cell Membrane cluster_pathways Downstream Signaling GPR120 GPR120/FFA4 Gq_11 Gαq/11 Pathway GPR120->Gq_11 beta_Arrestin β-Arrestin 2 Pathway GPR120->beta_Arrestin Endogenous Omega-3 Fatty Acids (DHA, EPA) Endogenous->GPR120 Compound_X Compound X (Putative Modulator) Compound_X->GPR120 PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 Ca_Mobilization [Ca2+]i Mobilization IP3->Ca_Mobilization GLP1_Secretion GLP-1 Secretion Ca_Mobilization->GLP1_Secretion TAB1 TAB1 beta_Arrestin->TAB1 inhibition TAK1 TAK1 TAB1->TAK1 inhibition Anti_Inflammatory Anti-inflammatory Effects TAK1->Anti_Inflammatory inhibition of pro-inflammatory signaling

Caption: GPR120/FFA4 signaling cascade initiated by agonist binding.

The Benchmarking Panel: Established GPR120 Modulators

To comprehensively evaluate Compound X, it is essential to benchmark it against a curated panel of known GPR120 modulators with diverse properties. This panel should ideally include:

Compound NameMechanism of ActionKey Characteristics
GW9508 Dual FFA1/FFA4 AgonistThe first discovered FFAR agonist, often used as a research tool. It is approximately 60-fold more potent at FFA1 than FFA4.[5]
TUG-891 Selective FFA4 AgonistA potent and highly selective agonist for both human and murine FFA4, with significantly lower activity at FFA1.[5][6]
Compound A (Merck) Selective FFA4 AgonistA potent and selective small molecule GPR120 agonist that has demonstrated anti-inflammatory and insulin-sensitizing effects in vivo.[7]
AH-7614 Negative Allosteric ModulatorThe only currently available FFAR4 antagonist that acts as a negative allosteric modulator, with over 100-fold selectivity for FFA4 over FFA1.[5]

A Phased Approach to Benchmarking Compound X

A rigorous benchmarking strategy should be implemented in a phased approach, starting with in vitro characterization and progressing to in vivo validation.

Experimental Workflow for Benchmarking Compound X

Benchmarking_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Validation Primary_Screening Primary Screening (e.g., Calcium Flux Assay) Potency_Efficacy Potency & Efficacy Determination (EC50/IC50) Primary_Screening->Potency_Efficacy Selectivity_Profiling Selectivity Profiling (vs. FFA1/GPR40) Potency_Efficacy->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (Agonist vs. Antagonist) Selectivity_Profiling->Mechanism_of_Action Biased_Agonism Biased Agonism Assessment (Gq vs. β-Arrestin) Mechanism_of_Action->Biased_Agonism PK_PD Pharmacokinetics & Pharmacodynamics Biased_Agonism->PK_PD Metabolic_Models Efficacy in Metabolic Models (e.g., DIO mice) PK_PD->Metabolic_Models Inflammatory_Models Efficacy in Inflammatory Models (e.g., LPS challenge) Metabolic_Models->Inflammatory_Models

Caption: A phased experimental workflow for benchmarking Compound X.

Detailed Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is a primary screen to determine the agonist activity of Compound X on the Gαq/11 pathway.

Objective: To measure the ability of Compound X to induce intracellular calcium mobilization in cells expressing human GPR120.

Materials:

  • HEK293 cells stably expressing human GPR120 (HEK293-hGPR120).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Compound X and known agonists (GW9508, TUG-891) at various concentrations.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed HEK293-hGPR120 cells in black, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells, add the loading solution, and incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of Compound X and the reference agonists in assay buffer.

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Inject the compound solutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the maximum response of a reference agonist (e.g., TUG-891).

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin 2 Recruitment Assay

This assay assesses the ability of Compound X to engage the β-arrestin 2 signaling pathway.

Objective: To quantify the recruitment of β-arrestin 2 to the activated GPR120 receptor upon stimulation with Compound X.

Materials:

  • U2OS cells co-expressing GPR120 fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Assay buffer and substrate for the enzyme complementation system (e.g., DiscoveRx PathHunter).

  • Compound X and reference agonists.

Procedure:

  • Cell Plating: Plate the engineered U2OS cells in white, solid-bottom 96-well plates and culture overnight.

  • Compound Addition: Add serial dilutions of Compound X and reference agonists to the cells and incubate for 90 minutes at 37°C.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the maximum response of a reference agonist.

    • Plot the normalized response against the compound concentration and determine the EC50 value.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.

CompoundCalcium Mobilization (EC50, nM)β-Arrestin 2 Recruitment (EC50, nM)FFA1/GPR40 Activity (EC50, nM)Bias Factor (vs. TUG-891)
Compound X Experimental ValueExperimental ValueExperimental ValueCalculated Value
GW9508 ~500~600~8Gq-biased
TUG-891 ~30~25>10,000Balanced
Compound A ~15~20>10,000Balanced
AH-7614 No agonist activity (IC50)No agonist activity (IC50)>10,000N/A

Interpretation of Results:

  • Potency: Lower EC50 values indicate higher potency.

  • Selectivity: A high EC50 value for FFA1/GPR40 compared to GPR120 indicates good selectivity.

  • Biased Agonism: The bias factor can be calculated to determine if Compound X preferentially activates one signaling pathway over the other. A compound may be Gq-biased, β-arrestin-biased, or balanced.[4]

In Vivo Benchmarking in Disease Models

Following in vitro characterization, promising candidates should be evaluated in relevant animal models.

  • Metabolic Disease Model: A diet-induced obesity (DIO) mouse model can be used to assess the effects of Compound X on glucose tolerance, insulin sensitivity, and hepatic steatosis, in comparison to a known insulin-sensitizing GPR120 agonist like Compound A.[7]

  • Inflammation Model: An LPS-induced systemic inflammation model in mice can be used to evaluate the anti-inflammatory effects of Compound X, benchmarking it against the known anti-inflammatory properties of GPR120 activation.

Conclusion: Charting a Path Forward for 3-(6-Methoxypyridin-2-YL)propanoic Acid

This guide provides a robust framework for the systematic benchmarking of 3-(6-Methoxypyridin-2-YL)propanoic acid as a putative GPR120 modulator. By employing the detailed protocols and comparative analyses outlined herein, researchers can gain a comprehensive understanding of its pharmacological profile. The data generated will be instrumental in determining its potential as a therapeutic agent for metabolic and inflammatory diseases and will guide future lead optimization efforts. The journey from a novel compound to a clinical candidate is arduous, but with a rigorous and scientifically sound benchmarking strategy, the path forward becomes significantly clearer.

References

  • Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. (2021). Journal of Health Science. [Link]

  • Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders. (2017). Cellular and Molecular Life Sciences. [Link]

  • Free fatty acid receptor 4 - Wikipedia. [Link]

  • Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity. (2016). Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel FFA4 (GPR120) Receptor Agonists with β-Arrestin2-Biased Characteristics. (2015). Journal of Receptors and Signal Transduction. [Link]

  • A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation. (2014). Nature Medicine. [Link]

Sources

Reproducibility and Standardization of Assays for Pyridine Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Analytical Challenge of Pyridine Pharmacophores

The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in numerous FDA-approved therapeutics ranging from kinase inhibitors (e.g., sorafenib) to epigenetic modulators and antimicrobial agents. The nitrogen atom within the six-membered aromatic ring enables critical hydrogen bonding, π−π stacking, and metal coordination within target enzyme pockets[1].

However, the exact physicochemical properties that make pyridine derivatives potent pharmacophores create significant hurdles for analytical reproducibility. The basicity of the pyridine nitrogen allows it to alternate between neutral and protonated (pyridinium) states depending on the microenvironment's pH[2]. This dynamic ionization directly impacts chromatographic retention times, extraction recoveries, and mass spectrometric ionization efficiency, necessitating rigorous standardization protocols.

Mechanism Ligand Pyridine Derivative (Pharmacophore) Target Protein Target (e.g., Kinase / EED) Ligand->Target N-O Chelation / H-Bonding Inhibition Allosteric / Active Site Blockade Target->Inhibition Conformational Change Effect Downstream Pathway Suppression Inhibition->Effect Signal Arrest

Pharmacodynamic signaling blockade by pyridine derivatives via target enzyme inhibition.

Comparative Analysis of Analytical Platforms

Standardizing assays for pyridine derivatives requires matching the analytical modality to the biological matrix and the required sensitivity threshold. Below is an objective comparison of the primary platforms utilized in drug development.

  • HPLC-UV : The gold standard for assessing bulk drug purity and formulation stability. It offers high robustness and precision but lacks the sensitivity required for trace biological analysis[3].

  • LC-MS/MS (MRM) : Essential for pharmacokinetic (PK) profiling and metabolomics. It provides ultra-high sensitivity (LODs in the pg/mL range) and specificity via mass-to-charge transitions[4]. However, it is highly susceptible to matrix-induced ion suppression.

  • EME-DLLME-GC : Electromembrane extraction coupled with dispersive liquid-liquid microextraction and gas chromatography is an emerging technique. It is highly specialized for extracting volatile pyridine derivatives from complex fluids like human urine, offering massive preconcentration factors[5].

Table 1: Quantitative Performance Metrics Across Platforms
Assay ModalityTarget MatrixLOD (ng/mL)Precision (RSD %)Matrix Effect (%)Primary Application
HPLC-UV (254 nm) Bulk Formulation50.0 - 100.0< 2.0%N/APurity & Stability[6]
LC-MS/MS (MRM) Human Plasma0.02 - 0.50< 8.8%87.9 - 92.8%Pharmacokinetics[7]
EME-DLLME-GC Human Urine0.10 - 0.502.3 - 5.3%> 90.0%Trace Diagnostics[5]
Cell-Based (MTT) in vitro Cell LinesN/A (IC50: μ M)< 5.0%N/ATarget Engagement[8]
Table 2: Methodological Trade-offs
FeatureHPLC-UVLC-MS/MSCell-Based (Phenotypic)
Sensitivity ModerateUltra-HighLow (Macroscopic Endpoint)
Specificity Retention TimePrecursor/Product Ion ( m/z )Biological Viability
Throughput Low (15-30 min/run)High (3-5 min/run)High (96/384-well plates)
Core Challenge Column silanol interactionsESI source ion suppressionCell line genetic drift

Standardization Workflow Logic

Workflow A Pyridine Derivative Assay Standardization B Sample Matrix Type? A->B C Bulk Drug / Formulation B->C High Conc. D Biological Fluid (Plasma/Urine) B->D Trace Conc. E HPLC-UV Analysis (Isocratic/Gradient) C->E F LC-MS/MS Analysis (MRM Mode) D->F G System Suitability Test (SST) Resolution > 2.0 E->G Validation H Stable Isotope Labeling (SIL) d5-Pyridine Internal Standard F->H Matrix Correction

Decision tree for selecting and validating analytical assays for pyridine derivatives.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in reproducibility is immediately flagged by the assay's internal logic.

Protocol A: LC-MS/MS Quantification in Biological Matrices

Objective: Quantify trace pyridine derivatives in human plasma while neutralizing matrix effects.

Causality & Self-Validation: Electrospray ionization (ESI) is highly prone to ion suppression from endogenous plasma phospholipids. By utilizing a stable isotope-labeled (SIL) standard (e.g., d5-pyridine), we create a self-validating system: any matrix effect suppressing the analyte will equally suppress the SIL, keeping the peak area ratio constant and ensuring absolute quantitative accuracy[7].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 μ L of plasma. Immediately spike with 10 μ L of d5-pyridine internal standard (100 ng/mL).

    • Causality: Early addition ensures the internal standard undergoes the exact same volumetric and extraction losses as the target analyte.

  • Protein Precipitation: Add 150 μ L of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes.

    • Causality: Formic acid protonates the pyridine nitrogen (forming pyridinium), preventing non-specific binding to precipitating proteins and enhancing the positive ESI signal[7].

  • Chromatographic Separation: Inject 5 μ L of the supernatant onto a C18 reversed-phase column (50 × 2.1 mm, 1.8 μ m). Use a gradient mobile phase of Water/0.1% FA and Acetonitrile/0.1% FA.

    • Causality: The acidic gradient maintains the analyte in a charged state, preventing the peak tailing commonly associated with secondary interactions between the basic pyridine nitrogen and free silanols on the stationary phase[6].

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Causality: Monitoring both a quantifier and a qualifier transition ensures absolute specificity, acting as a built-in check against isobaric interferences[4].

Protocol B: Standardized MTT Cytotoxicity Assay for Anticancer Pyridines

Objective: Evaluate the antiproliferative activity (IC50) of novel pyridine derivatives against cancer cell lines (e.g., MCF-7, A549)[8].

Causality & Self-Validation: Cell-based assays are notorious for inter-plate variability. This protocol uses edge-effect mitigation and strict vehicle controls to ensure that observed cytotoxicity is solely due to the pharmacophore[9].

Step-by-Step Methodology:

  • Plate Seeding & Edge Mitigation: Seed 5,000 cells/well in the inner 60 wells of a 96-well plate. Fill the outer 36 perimeter wells with 200 μ L of sterile PBS.

    • Causality: Evaporation in the outer wells increases media osmolarity, skewing metabolic rates. PBS acts as a sacrificial evaporation buffer, standardizing the microenvironment for the inner wells.

  • Compound Administration: Prepare serial dilutions of the pyridine derivative. Ensure the final concentration of DMSO (vehicle) is exactly 0.5% (v/v) across all test wells and the vehicle control well.

    • Causality: Pyridine derivatives often require DMSO for solubility. Fluctuating DMSO levels cause baseline cytotoxicity; a constant vehicle concentration isolates the drug's true effect[9].

  • Endpoint Solubilization: After 48 hours, add MTT reagent. Incubate for 3 hours, remove media, and dissolve the resulting formazan crystals in 100 μ L DMSO.

    • Causality: Pyridine-based compounds can sometimes co-precipitate with formazan in aqueous buffers. DMSO ensures complete solubilization, providing a linear and reproducible absorbance readout at 570 nm[8].

References

  • BenchChem.. Accessed March 21, 2026.

  • PatSnap. . Accessed March 21, 2026.

  • ResearchGate. . Accessed March 21, 2026.

  • BenchChem.. Accessed March 21, 2026.

  • ResearchGate.. Accessed March 21, 2026.

  • ACS Publications.. Accessed March 21, 2026.

  • MDPI.. Accessed March 21, 2026.

  • ACS Publications.. Accessed March 21, 2026.

  • IJSAT.. Accessed March 21, 2026.

  • RSC Publishing.. Accessed March 21, 2026.

Sources

Safety Operating Guide

3-(6-Methoxypyridin-2-YL)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal and operational handling of specialized chemical intermediates like 3-(6-Methoxypyridin-2-YL)propanoic acid require a rigorous understanding of both their molecular behavior and environmental impact. For researchers and drug development professionals, treating chemical disposal as an afterthought is a critical liability. Instead, waste management must be integrated into the experimental design as a self-validating system.

This guide provides the mechanistic reasoning and step-by-step methodologies necessary to safely handle, segregate, and dispose of this compound.

Part 1: Chemical Profile & Mechanistic Hazard Assessment

To manage a chemical safely, you must first understand its structural causality. 3-(6-Methoxypyridin-2-YL)propanoic acid (CAS: 944903-36-0) is a substituted pyridine carboxylic acid. Structurally, it contains both a weakly basic pyridine nitrogen and a weakly acidic propanoic acid moiety, making it an amphoteric molecule capable of acting as a zwitterion depending on the pH of its environment.

Why is drain disposal strictly prohibited? Pyridine carboxylic acid derivatives are notoriously persistent in both soil and aquatic environments[1]. They resist standard biological degradation processes used in municipal wastewater treatment plants. Because they pass through these systems largely unchanged, discharging them into the drain poses a severe risk of long-term environmental accumulation and non-target toxicity[1]. Furthermore, the nitrogen content within the pyridine ring means that improper combustion will release toxic nitrogen oxides (NOx), triggering specific EPA hazardous waste listing and incineration requirements[2].

Quantitative Data & Operational Implications
ParameterSpecificationOperational Implication
Chemical Name 3-(6-Methoxypyridin-2-YL)propanoic acidContains both a basic heterocycle and an acidic carboxyl group, requiring pH awareness during mixed-waste collection.
CAS Number 944903-36-0Essential identifier for accurate hazardous waste manifesting and regulatory compliance.
Molecular Formula C9H11NO3High nitrogen content mandates specialized high-temperature incineration equipped with NOx scrubbers[2].
Molecular Weight 181.19 g/mol Used to calculate precise neutralization equivalents for aqueous waste streams.
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Dictates the mandatory use of chemical-resistant nitrile gloves, safety goggles, and localized exhaust (fume hood).

Part 2: Standard Operating Procedure for Segregation

Before executing any disposal protocol, the waste must be properly segregated at the point of generation. Mixing 3-(6-Methoxypyridin-2-YL)propanoic acid with incompatible chemicals can lead to exothermic reactions or regulatory violations.

Causality of Segregation:

  • Keep away from Strong Oxidizers (e.g., Nitric acid, Perchlorates): The methoxy group and the organic backbone are susceptible to rapid, exothermic oxidation. Mixing these can lead to thermal runaway or pressurization of the waste container.

  • Keep away from Strong Bases: While the compound contains an acidic group that will neutralize bases, rapid neutralization in a sealed waste carboy can generate unexpected heat and pressure.

Part 3: Step-by-Step Disposal Protocols

Every disposal workflow must be treated as a self-validating protocol. Do not assume the state of the waste; verify it before transferring it to permanent collection containers.

Protocol A: Solid Waste Disposal (Powders, Crystals, and Contaminated Consumables)
  • Collection: Gather all unreacted solid material, contaminated weighing paper, filter papers, and disposable spatulas. Do not attempt to wash solid residues down the sink.

  • Containment: Place the materials inside a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar or a double-lined hazardous waste bag).

  • Labeling: Affix a standardized hazardous waste label. You must explicitly write the CAS number (944903-36-0), the full chemical name, and check the hazard boxes for "Irritant" and "Environmental Hazard".

  • Final Disposition: Dispatch the container to your Environmental Health and Safety (EHS) department or an EPA-approved hazardous waste facility. Ensure the facility utilizes high-temperature incineration, as the EPA mandates specific destruction methods for solid wastes containing nitrogenous organics to prevent environmental migration[3].

Protocol B: Liquid/Solvent Waste Disposal (Solutions and Filtrates)
  • Segregation by Solvent Matrix: Determine if the compound is dissolved in an aqueous or organic solvent.

  • Aqueous Waste Validation: If the waste is aqueous, use pH indicator strips to verify the pH before adding it to a bulk aqueous waste carboy. If the solution is highly acidic or basic, adjust the pH to a neutral range (pH 6-8) using dilute NaOH or HCl to prevent unintended reactions in the bulk container.

  • Organic Solvent Collection: If dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane), transfer the solution to the appropriate organic waste carboy. Critical Step: Segregate halogenated solvents (like DCM) from non-halogenated solvents. Mixing them exponentially increases disposal costs and complicates the incineration process.

  • Manifesting: Ensure the waste manifest explicitly notes "Contains Nitrogenous Organic Acid." This alerts the disposal facility that the waste must be routed to an incinerator equipped with active NOx scrubbing systems[2].

Part 4: Emergency Spill Response Workflow

In the event of a spill, immediate containment is required to prevent aerosolization of the powder or environmental release of the solution.

SpillResponse Spill Spill of 3-(6-Methoxypyridin-2-YL) propanoic acid Assess Assess State of Material Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Liquid/Solution Spill Assess->LiquidSpill Sweep Carefully sweep/scoop avoiding dust generation SolidSpill->Sweep Absorb Use inert absorbent (e.g., sand, vermiculite) LiquidSpill->Absorb Collect Place in compatible hazardous waste container Sweep->Collect Absorb->Collect Label Label as Toxic/Irritant Nitrogenous Organic Waste Collect->Label Incinerate Dispatch for EPA-approved Incineration Label->Incinerate

Decision tree for the operational spill response of 3-(6-Methoxypyridin-2-YL)propanoic acid.

Spill Cleanup Methodology:

  • Isolate the Area: Ensure localized exhaust (like a snorkel hood) is active if the spill occurs outside a primary containment zone.

  • For Solid Spills: Do not use a standard vacuum, which can aerosolize fine particulates. Lightly moisten the powder with a compatible solvent (e.g., water or ethanol) to suppress dust, then carefully sweep it into a dustpan using a disposable brush.

  • For Liquid Spills: Apply an inert absorbent such as vermiculite or dry sand. Do not use combustible absorbents like sawdust, as residual oxidizers in the environment could trigger an exothermic reaction.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

References

  • NextSDS, "3-(6-Methoxypyridin-2-Yl)
  • NSW Environment Protection Authority, "Persistent herbicides risk management program", nsw.gov.au,
  • US EPA, "Hazardous Waste Listings | EPA", epa.gov,
  • eCFR, "40 CFR Part 261 -- Identification and Listing of Hazardous Waste", ecfr.gov,

Sources

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.